Kag-308
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(2Z,3aR,4R,5R,6aS)-3,3-difluoro-4-[(E,3R,4R)-3-hydroxy-4-(3-methylphenyl)pent-1-enyl]-2-[4-(2H-tetrazol-5-yl)butylidene]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30F2N4O3/c1-14-6-5-7-16(12-14)15(2)18(31)11-10-17-19(32)13-20-23(17)24(25,26)21(33-20)8-3-4-9-22-27-29-30-28-22/h5-8,10-12,15,17-20,23,31-32H,3-4,9,13H2,1-2H3,(H,27,28,29,30)/b11-10+,21-8-/t15-,17+,18-,19-,20+,23-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSELABKNBIUMGG-YGBAREPYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)C(C=CC2C(CC3C2C(C(=CCCCC4=NNN=N4)O3)(F)F)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@@H](C)[C@@H](/C=C/[C@H]2[C@@H](C[C@H]3[C@@H]2C(/C(=C/CCCC4=NNN=N4)/O3)(F)F)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215192-68-9 | |
| Record name | KAG-308 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33CGC8N6S3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Kag-308
Audience: Researchers, scientists, and drug development professionals.
Abstract
Kag-308 is an orally available, selective prostaglandin (B15479496) E2 (PGE2) receptor 4 (EP4) agonist that has demonstrated significant therapeutic potential in preclinical models of inflammatory diseases, particularly ulcerative colitis (UC) and osteoarthritis (OA). Its mechanism of action is centered on the activation of the EP4 receptor, a G-protein coupled receptor, which initiates a cascade of intracellular signaling events leading to potent anti-inflammatory effects and tissue regeneration. This document provides a comprehensive overview of the molecular mechanism of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental applications.
Introduction
Inflammatory diseases such as ulcerative colitis and osteoarthritis are characterized by chronic inflammation, tissue damage, and significant patient morbidity. The prostaglandin E2 receptor 4 (EP4) has emerged as a promising therapeutic target due to its dual role in modulating inflammation and promoting tissue repair. This compound is a novel small molecule designed to selectively activate the EP4 receptor, offering a targeted approach to treating these conditions. This guide delves into the core mechanism of action of this compound, elucidating the signaling pathways it modulates and presenting the preclinical evidence of its efficacy.
Core Mechanism of Action: Selective EP4 Receptor Agonism
The primary mechanism of action of this compound is its selective binding to and activation of the EP4 receptor.[1][2] The EP4 receptor is a G-protein coupled receptor that, upon activation, primarily couples to the Gs alpha subunit (Gsα), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3][4][5] This increase in cAMP activates protein kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB).[3][4][6][7] Phosphorylated CREB translocates to the nucleus and modulates the transcription of genes involved in inflammation and cell survival.
Furthermore, EP4 signaling can also occur through alternative pathways, including coupling to the Gi alpha subunit (Giα) and subsequent activation of the phosphatidylinositol 3-kinase (PI3K) pathway.[3] This multifaceted signaling capacity allows this compound to exert a range of cellular effects that contribute to its therapeutic profile.
Signaling Pathways Modulated by this compound
The activation of the EP4 receptor by this compound initiates several downstream signaling cascades that collectively contribute to its anti-inflammatory and tissue-protective effects.
A key outcome of this compound-mediated EP4 activation is the potent inhibition of pro-inflammatory cytokines.[1] Specifically, this compound has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) in peripheral whole blood and T cells.[1][2] In cultured synoviocytes, this compound suppresses the expression of TNF and matrix metalloproteinase 13 (Mmp13) induced by lipopolysaccharide (LPS).[8] This reduction in inflammatory mediators is a central component of its therapeutic effect in both ulcerative colitis and osteoarthritis.
In the context of ulcerative colitis, this compound promotes mucosal healing and epithelial regeneration.[1][2] Studies using human colonic organoids have shown that this compound treatment leads to the suppression of immune responses and promotes cellular differentiation towards secretory lineages.[9] This suggests that this compound not only dampens inflammation but also actively supports the restoration of the damaged intestinal barrier.
In osteoarthritis models, this compound demonstrates chondroprotective effects. It inhibits the hypertrophic differentiation of chondrocytes and enhances the intranuclear translocation of histone deacetylase 4 (Hdac4).[8] By suppressing cartilage degeneration and synovitis, this compound shows potential as a disease-modifying agent for osteoarthritis.[8][10]
Quantitative Data
The selectivity and potency of this compound are demonstrated by its binding affinity (Ki) for various prostanoid receptors. There are some discrepancies in the reported values across different sources, which are presented below for a comprehensive overview.
Table 1: this compound Binding Affinity (Ki) in nM
| Receptor | Ki (nM) - Source 1[11] | Ki (nM) - Source 2[11] |
| Human EP4 | 2.57 | 17 |
| Human EP1 | 1410 | 1000 |
| Human EP2 | 1540 | 1000 |
| Human EP3 | 32.4 | 160 |
| Human IP | 52.9 | Not Reported |
Note: The discrepancy in Ki values may be due to different experimental conditions or assay formats.
Experimental Protocols
The preclinical efficacy of this compound has been evaluated in various in vivo and in vitro models. The following are detailed methodologies for key experiments cited.
This model is used to evaluate the efficacy of this compound in treating ulcerative colitis.
Protocol:
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old, are used.
-
Induction of Colitis: Colitis is induced by administering 2-5% (w/v) DSS in the drinking water for 5-7 consecutive days.
-
Treatment: this compound is administered orally once daily at doses ranging from 0.3 to 1 mg/kg, starting one day before the DSS administration and continuing throughout the study. A vehicle control group and a positive control group (e.g., sulfasalazine) are included.
-
Assessment: Disease activity is monitored daily by recording body weight, stool consistency, and the presence of rectal bleeding. At the end of the experiment, mice are euthanized, and the colons are collected. Colon length is measured, and tissue samples are taken for histological analysis (H&E staining) and measurement of inflammatory markers (e.g., TNF-α) by ELISA.
This assay assesses the direct anti-inflammatory effect of this compound on immune cells.
Protocol:
-
Cell Isolation: CD4+ T cells are isolated from peripheral blood using magnetic-activated cell sorting (MACS).
-
Cell Culture: T cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Stimulation and Treatment: T cells are stimulated with anti-CD3/CD28 antibodies in the presence of varying concentrations of this compound or a vehicle control.
-
Analysis: After 24-48 hours of incubation, the cell culture supernatant is collected, and the concentration of TNF-α is measured using a specific ELISA kit.
Conclusion
This compound represents a promising therapeutic agent for inflammatory diseases, with a well-defined mechanism of action centered on the selective agonism of the EP4 receptor. Its ability to not only suppress key inflammatory mediators like TNF-α but also to promote tissue regeneration and healing provides a dual benefit that could lead to improved clinical outcomes in conditions such as ulcerative colitis and osteoarthritis. The preclinical data strongly support its continued development, and further clinical investigation is warranted to establish its safety and efficacy in human populations.
References
- 1. This compound, a newly-identified EP4-selective agonist shows efficacy for treating ulcerative colitis and can bring about lower risk of colorectal carcinogenesis by oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Prostaglandin E2 Receptor 4 (EP4) Affects Trophoblast Functions via Activating the cAMP-PKA-pCREB Signaling Pathway at the Maternal-Fetal Interface in Unexplained Recurrent Miscarriage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a newly-identified EP4-selective agonist shows efficacy for treating ulcerative colitis and can bring about lo… [ouci.dntb.gov.ua]
- 9. Establishment of a system to evaluate the therapeutic effect and the dynamics of an investigational drug on ulcerative colitis using human colonic organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oral administration of EP4-selective agonist this compound suppresses mouse knee osteoarthritis development through reduction of chondrocyte hypertrophy and TNF secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. immune-system-research.com [immune-system-research.com]
KAG-308: A Selective EP4 Agonist with Therapeutic Potential in Inflammatory Diseases
KAG-308 is an orally available, selective agonist for the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4). Emerging research has highlighted its significant therapeutic potential in managing inflammatory conditions, particularly ulcerative colitis (UC) and osteoarthritis (OA). Its mechanism of action centers on the modulation of inflammatory pathways and the promotion of tissue repair, offering a promising alternative to existing treatments.
Core Mechanism: EP4 Receptor Agonism
This compound functions by selectively binding to and activating the EP4 receptor, a G-protein coupled receptor. This activation triggers a cascade of intracellular signaling events, primarily through the cyclic adenosine (B11128) monophosphate (cAMP) pathway. The downstream effects of this signaling are multifaceted, leading to both the suppression of pro-inflammatory mediators and the enhancement of protective and regenerative processes in tissues.
Therapeutic Applications and Efficacy
Ulcerative Colitis
In the context of ulcerative colitis, this compound has demonstrated a dual therapeutic action: potent anti-inflammatory effects and the promotion of mucosal healing.[1][2] Studies have shown that oral administration of this compound can suppress the onset of colitis and facilitate histological mucosal repair.[1] A key aspect of its anti-inflammatory activity is the potent inhibition of tumor necrosis factor-α (TNF-α) production in peripheral whole blood and T cells.[1] This is significant as TNF-α is a critical cytokine in the pathogenesis of inflammatory bowel disease.
Moreover, this compound has shown promise in reducing the risk of colitis-associated colorectal carcinogenesis.[1][3] In preclinical models, it has been observed to prevent colorectal carcinogenesis by inhibiting the development of colitis and thereby reducing mortality.[1]
Osteoarthritis
This compound has also been investigated for its efficacy in treating osteoarthritis. Research indicates that it can suppress the development of OA by inhibiting chondrocyte hypertrophy and synovitis. In animal models of surgically induced knee OA, oral administration of this compound significantly inhibited cartilage degeneration and synovitis. The underlying mechanism involves the suppression of TNF and matrix metalloproteinase 13 (Mmp13) expression in the synovium. Furthermore, in cultured chondrocytes, this compound was found to inhibit hypertrophic differentiation and enhance the intranuclear translocation of histone deacetylase 4 (Hdac4), a key regulator of chondrocyte function.
Pharmacokinetic Profile
This compound is characterized by its oral availability and relatively high bioavailability, which allows for systemic therapeutic effects following oral administration.[1] Pharmacokinetic studies in mice have detailed its plasma concentrations after both intravenous and oral administration, confirming its systemic absorption.[3][4]
Quantitative Data Summary
| Parameter | Value | Condition | Source |
| EP4 Receptor Activation | Selective Agonist | In vitro assays | [1] |
| TNF-α Production Inhibition | Potent | Peripheral whole blood and T cells | [1] |
| Oral Bioavailability | Relatively High | Mouse models | [1] |
Signaling and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated.
Experimental Protocols
Receptor Binding and Functional Assays
Competitive binding experiments are performed using human recombinant EP4 receptors to determine the binding affinity of this compound.[3] Functional assays are conducted to assess the agonist activity of this compound by measuring the intracellular accumulation of cAMP in cells expressing the EP4 receptor.
Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse Model
Female BALB/c mice are typically used for this model.[3] Colitis is induced by administering DSS in the drinking water for a specified period. This compound is administered orally once daily.[1] The severity of colitis is assessed by monitoring the Disease Activity Index (DAI), which includes body weight changes, stool consistency, and the presence of blood. At the end of the study, colonic tissues are collected for histological examination to evaluate mucosal healing and inflammation.
Azoxymethane (AOM)/DSS-Induced Colitis-Associated Cancer (CAC) Mouse Model
To evaluate the effect of this compound on colitis-associated cancer, an AOM/DSS-induced CAC mouse model is utilized.[1] This model involves an initial injection of AOM followed by cycles of DSS administration to induce chronic colitis and subsequent tumor development. This compound is administered orally during the DSS treatment cycles.[3] The primary outcomes measured are the incidence and number of colorectal tumors, as well as animal survival.
In Vitro Anti-inflammatory Assays
The anti-inflammatory effects of this compound are quantified by measuring its ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α.[1] This is typically done using peripheral whole blood or isolated immune cells (e.g., CD4+ T cells) stimulated with an inflammatory agent like lipopolysaccharide (LPS).[3] The concentration of TNF-α in the culture supernatant is then measured by ELISA.
Conclusion
This compound represents a promising therapeutic agent with a well-defined mechanism of action as a selective EP4 receptor agonist. Its ability to mitigate inflammation and promote tissue repair in both ulcerative colitis and osteoarthritis, coupled with a favorable oral bioavailability, positions it as a strong candidate for further clinical development in the management of these chronic inflammatory diseases. The robust preclinical data underscores its potential to not only manage symptoms but also to modify the disease course.
References
- 1. This compound, a newly-identified EP4-selective agonist shows efficacy for treating ulcerative colitis and can bring about lower risk of colorectal carcinogenesis by oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
KAG-308: An In-Depth Profile of a Selective EP4 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of KAG-308, a potent and orally active agonist for the E-type prostanoid receptor 4 (EP4). The document details the binding affinity and functional activity of this compound at various prostanoid receptors, outlines the experimental methodologies used for these characterizations, and illustrates the key signaling pathways involved.
Executive Summary
This compound is a selective agonist for the EP4 receptor, a G-protein coupled receptor for prostaglandin (B15479496) E2 (PGE2).[1] It demonstrates significantly higher binding affinity and functional potency for the human EP4 receptor compared to other EP receptor subtypes (EP1, EP2, and EP3) and the prostacyclin (IP) receptor.[1][2] This selectivity profile makes this compound a valuable tool for investigating the physiological and pathophysiological roles of the EP4 receptor and a promising therapeutic candidate for inflammatory conditions such as ulcerative colitis.[1][3]
Quantitative Selectivity Profile
The selectivity of this compound has been quantified through in vitro binding and functional assays. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound for human prostanoid receptors.
Table 1: Binding Affinity of this compound for Human Prostanoid Receptors
| Receptor | Ki (nM) |
| EP1 | 1410 |
| EP2 | 1540 |
| EP3 | 32.4 |
| EP4 | 2.57 |
| IP | 52.9 |
Data sourced from competitive binding experiments.
Table 2: Functional Agonist Activity of this compound at Human Prostanoid Receptors
| Receptor | EC50 (nM) |
| EP1 | >1000 |
| EP2 | >1000 |
| EP3 | 160 |
| EP4 | 17 |
| IP | >10000 |
Data sourced from functional assays measuring intracellular cAMP production.
Experimental Protocols
The following sections detail the methodologies employed to determine the selectivity profile of this compound.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Objective: To determine the inhibition constant (Ki) of this compound for the human EP1, EP2, EP3, EP4, and IP receptors.
Materials:
-
Cell membranes expressing human recombinant EP1, EP2, EP3, EP4, or IP receptors.
-
Radioligand: [3H]-PGE2 for EP receptors, [3H]-Iloprost for IP receptor.
-
This compound (test compound).
-
Binding buffer (e.g., 10 mM MES, 1 mM EDTA, pH 6.0).
-
Wash buffer (e.g., cold 10 mM MES, 1 mM EDTA, pH 6.0).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand ([3H]-PGE2 or [3H]-Iloprost) and varying concentrations of this compound.
-
The incubation is carried out at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a microplate scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Experimental Workflow for Competitive Radioligand Binding Assay
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a newly-identified EP4-selective agonist shows efficacy for treating ulcerative colitis and can bring about lower risk of colorectal carcinogenesis by oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selective EP4 Agonist Kag-308: A Deep Dive into its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kag-308 is a potent and selective agonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4), a G-protein coupled receptor implicated in a variety of physiological and pathological processes. This technical guide provides an in-depth exploration of the downstream signaling pathways modulated by this compound. By elucidating its mechanism of action, we aim to provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound, particularly in the context of inflammatory diseases such as ulcerative colitis. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core signaling cascades.
Core Mechanism of Action: EP4 Receptor Activation
This compound exerts its biological effects through the selective activation of the EP4 receptor. The EP4 receptor is primarily coupled to the Gαs stimulatory G-protein, initiating a cascade of intracellular events.
Quantitative Agonist Activity
The efficacy of this compound as an EP4 agonist has been quantified in various in vitro assays. The following table summarizes the key potency and efficacy data.
| Parameter | Species | Assay System | Value | Reference |
| EC50 | Human | Dual Luciferase Reporter Assay (cAMP production) | 0.15 nmol/l | [1] |
| EC50 | Mouse | Dual Luciferase Reporter Assay (cAMP production) | 1.0 nmol/l | [1] |
Primary Downstream Signaling Pathway: The cAMP/PKA Axis
Upon binding of this compound, the EP4 receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a ubiquitous second messenger.
The primary effector of cAMP is Protein Kinase A (PKA). The elevation of intracellular cAMP leads to the activation of PKA, which in turn phosphorylates a multitude of downstream target proteins, including transcription factors, enzymes, and ion channels. A key transcription factor targeted by PKA is the cAMP response element-binding protein (CREB). Phosphorylation of CREB at Serine 133 is a critical step in its activation, leading to the recruitment of co-activators and the transcription of target genes.
Anti-inflammatory Effects: Inhibition of TNF-α Production
A major consequence of this compound-mediated cAMP/PKA activation is the potent inhibition of Tumor Necrosis Factor-alpha (TNF-α) production.[1][2] TNF-α is a pro-inflammatory cytokine that plays a central role in the pathogenesis of inflammatory diseases. The inhibitory effect of this compound on TNF-α production has been demonstrated in both human and mouse immune cells.
| Parameter | Species | Cell Type | Stimulant | Value | Reference |
| IC50 | Human | Peripheral Whole Blood | LPS | 4.53 nmol/l | [1] |
| IC50 | Mouse | Peripheral Whole Blood | LPS | 54.2 nmol/l | |
| IC50 | Human | CD4+ T cells | anti-CD3/CD28 | 0.831 nmol/l | |
| IC50 | Mouse | CD4+ T cells | anti-CD3/CD28 | 92.6 nmol/l |
The precise mechanism by which the cAMP/PKA pathway inhibits TNF-α production is complex but is thought to involve the induction of the transcription factor c-Fos, which can interfere with the activity of NF-κB, a key transcription factor for TNF-α gene expression.
Alternative Signaling Pathways
Beyond the canonical cAMP/PKA axis, EP4 receptor activation by agonists like this compound can also trigger other signaling cascades, contributing to its diverse biological activities.
PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another important downstream target of EP4 receptor activation. This pathway is crucial for cell survival, proliferation, and growth. Activation of the PI3K/Akt pathway by EP4 agonists is thought to be mediated through β-arrestin-1 recruitment and subsequent c-Src-mediated transactivation of the Epidermal Growth Factor Receptor (EGFR).
Experimental Protocols
Western Blot for Phospho-CREB (Ser133)
This protocol describes the detection of CREB phosphorylation at Serine 133 in cell lysates following treatment with this compound.
Materials:
-
Cell line of interest (e.g., primary immune cells, intestinal epithelial cells)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-CREB (Ser133) and Rabbit anti-pan-CREB
-
HRP-conjugated anti-rabbit IgG secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve cells if necessary to reduce basal phosphorylation. Treat cells with various concentrations of this compound for a specified time course. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate proteins by electrophoresis. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CREB (Ser133) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Incubate the membrane with ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for total CREB levels, the membrane can be stripped and re-probed with an antibody against total CREB.
In Vitro TNF-α Production Assay
This protocol outlines a method to quantify the inhibitory effect of this compound on TNF-α production in peripheral whole blood.
Materials:
-
Heparinized peripheral blood from healthy human donors or mice.
-
IMDM media supplemented with 1% fetal bovine serum.
-
Lipopolysaccharide (LPS)
-
This compound
-
Human or mouse TNF-α ELISA kit
Procedure:
-
Blood Dilution: Dilute heparinized peripheral blood 4-fold with IMDM media.
-
Treatment: Add various concentrations of this compound to the diluted blood.
-
Stimulation: After a pre-incubation period, stimulate the blood with an optimal concentration of LPS. Include an unstimulated control.
-
Incubation: Incubate the samples for a specified period (e.g., 4-6 hours) at 37°C in a humidified incubator.
-
Sample Collection: Centrifuge the samples to pellet the blood cells and collect the supernatant (plasma).
-
TNF-α Quantification: Measure the concentration of TNF-α in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value for this compound by plotting the percentage of TNF-α inhibition against the log concentration of this compound.
Dual Luciferase Reporter Assay for cAMP Production
This protocol describes a method to measure the agonistic activity of this compound on the EP4 receptor by quantifying intracellular cAMP production.
Materials:
-
COS-7 cells
-
Expression vector for human or mouse EP4 receptor
-
Dual-luciferase reporter vector with a cAMP response element (CRE) driving luciferase expression
-
Transfection reagent
-
This compound
-
Prostaglandin E2 (PGE2) as a positive control
-
Dual-Glo Luciferase Assay System
Procedure:
-
Cell Transfection: Co-transfect COS-7 cells with the EP4 receptor expression vector and the CRE-luciferase reporter vector.
-
Cell Plating: Plate the transfected cells in a 96-well plate and allow them to adhere and express the proteins.
-
Treatment: Treat the cells with various concentrations of this compound or PGE2 for 3 hours at 37°C. Include a vehicle control.
-
Luciferase Assay: Perform the dual-luciferase assay according to the manufacturer's protocol. This involves sequential measurement of firefly luciferase (driven by the CRE) and Renilla luciferase (as a transfection control).
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the EC50 value for this compound by plotting the fold induction of luciferase activity against the log concentration of this compound.
Conclusion
This compound is a selective EP4 receptor agonist that primarily signals through the Gαs-cAMP-PKA pathway. This signaling cascade leads to the phosphorylation of CREB and the potent inhibition of TNF-α production, which likely underlies its therapeutic efficacy in inflammatory conditions. Additionally, this compound may activate the PI3K/Akt pathway, contributing to its effects on cell survival and proliferation. The quantitative data and detailed protocols provided in this guide offer a valuable resource for the scientific community to further investigate the intricate downstream signaling of this compound and explore its full therapeutic potential. Further research is warranted to fully delineate the quantitative contribution of each signaling branch to the overall pharmacological profile of this compound.
References
The Role of Kag-308 in the Inflammatory Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kag-308 is a potent and selective agonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4). Emerging research has highlighted its significant role in modulating the inflammatory response, demonstrating therapeutic potential in various inflammatory conditions. This technical guide provides an in-depth overview of the molecular mechanisms, key experimental findings, and detailed protocols related to the anti-inflammatory effects of this compound. By activating the EP4 receptor, this compound initiates a cascade of intracellular signaling events that ultimately lead to the suppression of pro-inflammatory mediators and the promotion of tissue repair and homeostasis. This document summarizes the current understanding of this compound's mechanism of action, presents quantitative data from key studies, and offers detailed experimental methodologies to aid in future research and development.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, dysregulated or chronic inflammation contributes to the pathogenesis of a wide range of diseases, including inflammatory bowel disease (IBD), osteoarthritis, and pulmonary arterial hypertension. Prostaglandin E2 (PGE2) is a key lipid mediator that exerts pleiotropic effects on inflammation through its interaction with four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, has garnered significant attention as a therapeutic target due to its predominant role in mediating anti-inflammatory and tissue-protective effects.
This compound has been identified as a selective agonist for the EP4 receptor. Its ability to potently and selectively activate this receptor has made it a valuable tool for elucidating the role of EP4 signaling in inflammation and a promising candidate for therapeutic development. This guide will delve into the specifics of this compound's interaction with the EP4 receptor and its downstream consequences on the inflammatory cascade.
Quantitative Data
The following tables summarize the key quantitative data regarding the pharmacological profile of this compound.
Table 1: Receptor Binding Affinity and Functional Activity of this compound [1][2]
| Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |
| Human EP1 | 1410 | >1000 |
| Human EP2 | 1540 | >1000 |
| Human EP3 | 32.4 | 160 |
| Human EP4 | 2.57 | 17 |
| Human IP | 52.9 | Not Reported |
Table 2: In Vitro and In Vivo Anti-inflammatory Activity of this compound
| Assay | Cell/Animal Model | Parameter | Value | Reference |
| TNF-α Production | LPS-stimulated human peripheral whole blood | IC50 | 17 nM | [MedChemExpress Data] |
| DSS-Induced Colitis | Mice | Disease Activity Index (DAI) Reduction | Significant at 0.3 and 1 mg/kg/day | [3] |
| AOM/DSS-Induced Colitis-Associated Cancer | Mice | Mortality Reduction | Significant at 1 mg/kg/day | [3] |
Table 3: Pharmacokinetic Parameters of this compound in Mice [4]
| Route of Administration | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Intravenous | 0.3 mg/kg | ~300 | ~0.08 | Not Reported |
| Oral | 0.3 mg/kg | ~20 | ~0.25 | Not Reported |
| Oral | 1 mg/kg | ~70 | ~0.5 | Not Reported |
Signaling Pathways
The anti-inflammatory effects of this compound are mediated through the activation of the EP4 receptor, which can couple to multiple G proteins to initiate distinct downstream signaling cascades.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a newly-identified EP4-selective agonist shows efficacy for treating ulcerative colitis and can bring about lower risk of colorectal carcinogenesis by oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
KAG-308: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Chemical Structure, Properties, and Therapeutic Potential of a Selective EP4 Receptor Agonist
Abstract
KAG-308 is a potent and selective agonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4). As an orally active compound, it has demonstrated significant anti-inflammatory and tissue-protective effects in a variety of preclinical models. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and mechanism of action of this compound. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate further research and development. Additionally, the signaling pathways modulated by this compound are illustrated to provide a clear understanding of its molecular interactions. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of selective EP4 receptor agonists.
Chemical Structure and Physicochemical Properties
This compound is a complex organic molecule with the systematic IUPAC name 4-[(Z)-(1S,5R,6R,7R)-6-[(1E,3R,4R)-3-Hydroxy-4-(m-tolyl)-1-pentenyl]-7-hydroxy-4,4-difluoro-2-oxabicyclo[3.3.0]octan-3-ylidene]-1-(tetrazol-5-yl)butane.[1] Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers and Molecular Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4-[(Z)-(1S,5R,6R,7R)-6-[(1E,3R,4R)-3-Hydroxy-4-(m-tolyl)-1-pentenyl]-7-hydroxy-4,4-difluoro-2-oxabicyclo[3.3.0]octan-3-ylidene]-1-(tetrazol-5-yl)butane | [1] |
| Molecular Formula | C24H30F2N4O3 | [1][2] |
| Molecular Weight | 460.52 g/mol | [2] |
| CAS Number | 1215192-68-9 | |
| SMILES | Cc1cccc(c1)--INVALID-LINK----INVALID-LINK--[C@]2([H])C(/C(=C/CCCCc4[nH]nnn4)/O3)(F)F)O">C@@HO | |
| InChI Key | KSELABKNBIUMGG-YGBAREPYSA-N |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | White to light yellow solid | |
| Solubility | DMSO: 80 mg/mL (173.72 mM) H2O: < 0.1 mg/mL (insoluble) | |
| Storage | Powder: -20°C for 3 years In solvent: -80°C for 1 year |
Pharmacology
This compound is a selective agonist for the EP4 receptor, a G-protein coupled receptor for prostaglandin E2. Its potent and selective binding to the EP4 receptor initiates a signaling cascade that mediates its anti-inflammatory and cytoprotective effects.
Table 3: Pharmacological Profile of this compound
| Parameter | Species | Value | Reference |
| EP4 Receptor Binding Affinity (Ki) | Human | 2.57 nM | |
| EP1 Receptor Binding Affinity (Ki) | Human | 1410 nM | |
| EP2 Receptor Binding Affinity (Ki) | Human | 1540 nM | |
| EP3 Receptor Binding Affinity (Ki) | Human | 32.4 nM | |
| IP Receptor Binding Affinity (Ki) | Human | 52.9 nM | |
| EP4 Receptor Agonist Activity (EC50) | Human | 17 nM | |
| EP1 Receptor Agonist Activity (EC50) | Human | > 1000 nM | |
| EP2 Receptor Agonist Activity (EC50) | Human | > 1000 nM | |
| EP3 Receptor Agonist Activity (EC50) | Human | 160 nM | |
| IP Receptor Agonist Activity (EC50) | Human | > 10000 nM | |
| EP4 Agonist Activity (EC50) - Luciferase Reporter Assay | Human | 0.15 nM | |
| EP4 Agonist Activity (EC50) - Luciferase Reporter Assay | Mouse | 1.0 nM |
Mechanism of Action and Signaling Pathways
Activation of the EP4 receptor by this compound primarily couples to the Gs alpha subunit (Gαs) of the heterotrimeric G protein. This stimulates adenylyl cyclase (AC) to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets, leading to the modulation of gene expression and cellular responses. One of the key downstream effects is the potent inhibition of tumor necrosis factor-alpha (TNF-α) production, a major pro-inflammatory cytokine. Additionally, EP4 signaling promotes mucosal healing and epithelial regeneration.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
In Vivo Model: Dextran (B179266) Sulfate (B86663) Sodium (DSS)-Induced Colitis in Mice
This model is used to evaluate the efficacy of this compound in treating inflammatory bowel disease.
Protocol:
-
Animal Model: Female BALB/c mice, 6-8 weeks old, are typically used.
-
Induction of Colitis: Mice are provided with drinking water containing 3-5% (w/v) dextran sulfate sodium (DSS, molecular weight 36,000-50,000) ad libitum for 7 consecutive days. Control mice receive regular drinking water.
-
Drug Administration: this compound is suspended in a vehicle (e.g., 0.5% methylcellulose) and administered orally by gavage at doses ranging from 0.3 to 1 mg/kg body weight once daily, starting from the same day as DSS administration.
-
Clinical Assessment: Mice are monitored daily for body weight, stool consistency, and the presence of gross blood in the feces. A Disease Activity Index (DAI) is calculated based on these parameters.
-
Endpoint Analysis: At the end of the study period (typically day 7 or 10), mice are euthanized. The colon is excised, and its length is measured.
-
Histological Analysis: A section of the colon is fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for histological evaluation of inflammation and tissue damage.
-
Myeloperoxidase (MPO) Assay: Colonic tissue homogenates are used to measure MPO activity, an indicator of neutrophil infiltration, using a colorimetric assay.
-
Cytokine Analysis: Colonic tissue homogenates or serum samples can be analyzed for levels of pro-inflammatory cytokines, such as TNF-α, using ELISA or other immunoassays.
In Vitro Assay: TNF-α Production in Whole Blood
This assay assesses the direct anti-inflammatory effect of this compound on immune cells.
Protocol:
-
Blood Collection: Heparinized whole blood is collected from healthy human volunteers or mice.
-
Cell Stimulation: The whole blood is diluted (e.g., 1:4) with culture medium (e.g., RPMI 1640 supplemented with 10% FBS).
-
Treatment: this compound is added to the diluted blood at various concentrations.
-
Induction of TNF-α Production: TNF-α production is stimulated by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL).
-
Incubation: The samples are incubated for a specified period (e.g., 4-24 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Sample Collection: After incubation, the samples are centrifuged, and the plasma supernatant is collected.
-
TNF-α Measurement: The concentration of TNF-α in the plasma is quantified using a commercially available ELISA kit according to the manufacturer's instructions.
In Vitro Assay: EP4 Receptor Functional Assay (Luciferase Reporter Assay)
This assay is used to determine the agonistic activity of this compound on the EP4 receptor.
Protocol:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or CHO cells) is transiently or stably transfected with an expression vector for the human or mouse EP4 receptor and a reporter plasmid containing a luciferase gene under the control of a cAMP response element (CRE).
-
Cell Seeding: The transfected cells are seeded into 96-well plates.
-
Compound Treatment: Cells are treated with various concentrations of this compound or a reference agonist (e.g., PGE2) for a defined period (e.g., 4-6 hours).
-
Cell Lysis: The cells are lysed to release the luciferase enzyme.
-
Luciferase Activity Measurement: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the level of cAMP produced in response to EP4 receptor activation. The EC50 value for this compound is calculated from the dose-response curve.
Conclusion
This compound is a promising therapeutic candidate with a well-defined chemical structure and a potent, selective mechanism of action as an EP4 receptor agonist. Its demonstrated efficacy in preclinical models of inflammatory diseases, coupled with its oral bioavailability, highlights its potential for further clinical development. The experimental protocols and signaling pathway information provided in this guide are intended to support and facilitate ongoing research into the therapeutic applications of this compound and other selective EP4 receptor agonists.
References
Pharmacokinetics and Bioavailability of Kag-308: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of Kag-308, a selective EP4 receptor agonist. The information is compiled from preclinical studies to serve as a core resource for researchers and professionals in drug development.
Core Data Presentation
The following tables summarize the key pharmacokinetic parameters of this compound derived from preclinical studies in mice.
Table 1: Pharmacokinetic Parameters of this compound Following Intravenous Administration in Mice
| Parameter | Value (Mean ± SD) | Units |
| Dose | 0.3 | mg/kg |
| C₀ | 289 ± 25 | ng/mL |
| AUC₀-∞ | 185 ± 11 | ng·h/mL |
| t₁/₂ | 0.4 | h |
| CLtot | 27.2 ± 1.7 | mL/min/kg |
| Vdss | 0.9 ± 0.1 | L/kg |
Data sourced from Watanabe et al., 2015.
Table 2: Pharmacokinetic Parameters of this compound Following Oral Administration in Mice
| Parameter | 0.3 mg/kg (Mean ± SD) | 1 mg/kg (Mean ± SD) | Units |
| Cmax | 22.3 ± 8.0 | 79.7 ± 22.5 | ng/mL |
| Tmax | 0.25 | 0.25 | h |
| AUC₀-∞ | 24.0 ± 5.6 | 101.8 ± 17.0 | ng·h/mL |
| Bioavailability (F) | 13.0 | 18.3 | % |
Data sourced from Watanabe et al., 2015.
Experimental Protocols
The following sections detail the methodologies employed in the pharmacokinetic studies of this compound.
Animal Model and Dosing
-
Species: Male BALB/c mice
-
Intravenous (IV) Administration: A single dose of 0.3 mg/kg of this compound was administered intravenously.
-
Oral (PO) Administration: Single doses of 0.3 mg/kg and 1 mg/kg of this compound were administered orally.
Blood Sampling
For the pharmacokinetic analysis, blood samples were collected at specified time points following the administration of this compound. Plasma was separated from these samples for the quantification of the drug concentration. While the exact time points for blood collection are not detailed in the available literature, a typical sampling schedule for such a study would involve collections at pre-dose, and at frequent intervals post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) to accurately profile the drug's absorption, distribution, metabolism, and excretion.
Bioanalytical Method for this compound Quantification
While the specific analytical method for this compound is not publicly detailed, the quantification of similar prostaglandin (B15479496) analogs in plasma is typically performed using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. A general protocol would involve:
-
Sample Preparation:
-
Protein Precipitation: Plasma samples are treated with a solvent such as acetonitrile (B52724) or methanol (B129727) to precipitate proteins.
-
Liquid-Liquid Extraction or Solid-Phase Extraction (SPE): The supernatant from the protein precipitation step is further purified using either liquid-liquid extraction with an appropriate organic solvent or solid-phase extraction with a suitable cartridge to isolate the analyte from endogenous interferences.
-
Reconstitution: The extracted sample is then evaporated to dryness and reconstituted in a mobile phase-compatible solvent for injection into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: The analyte is separated from other components on a C18 reverse-phase HPLC column using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: The analyte is detected using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for quantification.
-
-
Data Analysis:
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, clearance (CL), and volume of distribution (Vd) are calculated from the plasma concentration-time data using non-compartmental analysis.
-
Oral bioavailability (F) is calculated as: (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100%.
-
Mandatory Visualizations
This compound Experimental Workflow
Pharmacokinetic experimental workflow for this compound.
This compound Signaling Pathway
This compound is a selective agonist for the Prostaglandin E2 receptor subtype 4 (EP4). Activation of the EP4 receptor initiates downstream signaling cascades primarily through the Gs alpha subunit of the G-protein complex.
Simplified signaling pathway of this compound via the EP4 receptor.
KAG-308: A Comprehensive Technical Guide to its Molecular Targets and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Abstract
KAG-308 is a potent and selective oral agonist for the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4).[1][2][3] This technical guide provides an in-depth overview of this compound's binding affinity, molecular targets, and mechanism of action. It is intended for researchers and professionals in drug development seeking detailed information on this compound. The guide summarizes quantitative binding data, details experimental protocols for key assays, and provides visual representations of its signaling pathway and experimental workflows.
Introduction
This compound has emerged as a promising therapeutic agent, particularly in the context of inflammatory conditions such as ulcerative colitis.[1][2] Its therapeutic effects are primarily attributed to its selective agonism of the EP4 receptor, which plays a crucial role in mediating anti-inflammatory and mucosal healing processes. This document serves as a technical resource, consolidating the available data on this compound's pharmacological profile.
Molecular Targets and Binding Affinity
This compound demonstrates high selectivity for the human EP4 receptor. Its binding affinity has been quantified through various studies, and the data is summarized below.
Quantitative Binding Affinity Data
The binding affinity (Ki) and functional potency (EC50) of this compound for various human prostanoid receptors are presented in Table 1.
| Receptor | Ki (nM) | EC50 (nM) | Reference |
| Human EP4 | 2.57 | 17 | |
| Human EP1 | 1410 | 1000 | |
| Human EP2 | 1540 | 1000 | |
| Human EP3 | 32.4 | 160 | |
| Human IP | 52.9 | >10000 |
Table 1: Binding Affinity (Ki) and Potency (EC50) of this compound for Human Prostanoid Receptors.
In addition to its activity on human receptors, this compound also shows potent agonist activity for the mouse EP4 receptor, with an EC50 of 1.0 nM in a dual luciferase reporter assay.
Mechanism of Action and Signaling Pathway
As an EP4 receptor agonist, this compound mimics the action of its endogenous ligand, prostaglandin E2. Activation of the EP4 receptor by this compound initiates a signaling cascade that is primarily associated with anti-inflammatory and tissue-regenerative effects.
EP4 Receptor Signaling
The binding of this compound to the EP4 receptor, a G-protein coupled receptor (GPCR), leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling pathway is known to mediate various cellular responses, including the suppression of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α), and the promotion of epithelial cell proliferation and mucosal healing.
Experimental Protocols
The following sections detail the methodologies used in key experiments to characterize this compound.
Dual Luciferase Reporter Assay for EP4 Receptor Activation
This assay is used to determine the functional potency (EC50) of this compound on the EP4 receptor.
Objective: To measure the activation of the EP4 receptor by this compound through a cAMP-responsive reporter system.
Methodology:
-
Cell Culture and Transfection: COS-7 cells are transiently co-transfected with a plasmid encoding the human or mouse EP4 receptor and a reporter plasmid containing a luciferase gene under the control of a cAMP response element (CRE).
-
Compound Incubation: The transfected cells are incubated with varying concentrations of this compound or the reference agonist PGE2 for a specified period (e.g., 3 hours at 37°C).
-
Luciferase Activity Measurement: The activity of the firefly luciferase (transcribed in response to intracellular cAMP production) is measured using a luminometer. A second luciferase (e.g., Renilla) under a constitutive promoter is often co-transfected and used to normalize the firefly luciferase activity, correcting for variations in transfection efficiency and cell number.
-
Data Analysis: The normalized luciferase activity is plotted against the concentration of this compound, and the EC50 value is calculated using a suitable sigmoidal dose-response curve fit.
TNF-α Production Inhibition Assay in Whole Blood
This assay assesses the anti-inflammatory activity of this compound.
Objective: To determine the ability of this compound to inhibit the production of TNF-α in stimulated human peripheral whole blood.
Methodology:
-
Blood Collection: Peripheral whole blood samples are collected from healthy volunteers.
-
Stimulation and Treatment: The blood is stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce TNF-α production. Concurrently, the samples are treated with various concentrations of this compound.
-
Incubation: The treated and stimulated blood samples are incubated for a defined period.
-
TNF-α Measurement: The concentration of TNF-α in the plasma or cell culture supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of TNF-α inhibition is calculated for each concentration of this compound, and the IC50 value (the concentration required to inhibit 50% of TNF-α production) is determined.
Therapeutic Implications
The high selectivity and potency of this compound for the EP4 receptor, coupled with its demonstrated anti-inflammatory and mucosal healing properties, make it a compelling candidate for the treatment of inflammatory diseases, particularly ulcerative colitis. Studies have shown that oral administration of this compound can suppress colitis development and promote mucosal healing in animal models. Furthermore, it has been suggested that this compound may reduce the risk of colorectal carcinogenesis associated with chronic colitis.
Conclusion
This compound is a well-characterized, potent, and selective EP4 receptor agonist with significant therapeutic potential. Its mechanism of action, centered on the activation of the EP4 signaling pathway, leads to beneficial anti-inflammatory and tissue-protective effects. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development of this compound as a novel therapeutic agent.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. This compound, a newly-identified EP4-selective agonist shows efficacy for treating ulcerative colitis and can bring about lower risk of colorectal carcinogenesis by oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols: KAG-308 in DSS-Induced Colitis Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
KAG-308 is a potent and selective agonist for the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4).[1] As an orally active compound, this compound has demonstrated significant therapeutic potential in preclinical models of inflammatory bowel disease (IBD), particularly in the dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse model.[1][2] Activation of the EP4 receptor is associated with anti-inflammatory effects and the promotion of mucosal healing, making this compound a promising candidate for the treatment of ulcerative colitis.[1][2]
These application notes provide a detailed in vivo protocol for the use of this compound in a DSS-induced colitis model in mice, based on published research. The document includes comprehensive experimental procedures, data presentation in tabular format for easy comparison, and visualizations of the experimental workflow and the underlying signaling pathway.
Mechanism of Action
This compound exerts its therapeutic effects by selectively binding to and activating the EP4 receptor, a G-protein coupled receptor.[3] This activation triggers a cascade of intracellular signaling events, primarily through the Gsα subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) levels.[4][5] Elevated cAMP activates Protein Kinase A (PKA), which in turn can modulate the transcription of various genes involved in inflammation and tissue repair.[4][5] A key anti-inflammatory mechanism of EP4 receptor activation involves the inhibition of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α).[6][7] Additionally, EP4 signaling can promote mucosal healing processes, which are crucial for recovery in colitis.[1][2]
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and the experimental design, the following diagrams are provided.
Experimental Protocols
This section provides a detailed methodology for the induction of colitis using DSS and the subsequent treatment with this compound.
Materials:
-
Animals: Female BALB/c mice (6-8 weeks old) are commonly used.[2]
-
Dextran Sulfate Sodium (DSS): Molecular weight 36,000-50,000 (e.g., MP Biomedicals).[8]
-
This compound: (Synthesized as described in Watanabe et al., 2015 or commercially available).
-
Vehicle for this compound: 0.5% (w/v) Methylcellulose (B11928114) solution.
-
Standard laboratory equipment: Animal caging, water bottles, oral gavage needles, scales, dissection tools.
Protocol for DSS-Induced Colitis and this compound Treatment:
-
Animal Acclimatization: House mice in a controlled environment (23±3°C, 50±20% humidity, 12-hour light/dark cycle) with free access to standard chow and water for at least one week before the experiment.
-
Group Allocation: Randomly divide the mice into the following groups (n=8-12 mice per group):
-
Normal Control: Receive regular drinking water and vehicle administration.
-
DSS Control: Receive DSS in drinking water and vehicle administration.
-
DSS + this compound: Receive DSS in drinking water and this compound administration at various doses (e.g., 0.03, 0.1, 0.3, 1 mg/kg).
-
-
Induction of Colitis:
-
Prepare a 3% (w/v) DSS solution in sterile drinking water. The concentration may need to be optimized depending on the mouse strain and specific DSS batch.[8]
-
Provide the DSS solution as the sole source of drinking water to the DSS Control and DSS + this compound groups for 7 consecutive days. The Normal Control group continues to receive regular drinking water.
-
-
This compound Administration:
-
Prepare a suspension of this compound in 0.5% (w/v) methylcellulose solution.
-
Administer this compound or the vehicle to the respective groups via oral gavage once daily.
-
In a prophylactic treatment regimen, administration of this compound can begin one day before the start of DSS administration and continue throughout the 7 days of DSS exposure.[2]
-
-
Daily Monitoring and Disease Activity Index (DAI) Scoring:
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool.
-
Calculate the DAI score based on the following parameters:
-
Body Weight Loss: 0 (none), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)
-
Stool Consistency: 0 (normal), 2 (loose stools), 4 (diarrhea)
-
Rectal Bleeding: 0 (none), 2 (slight bleeding), 4 (gross bleeding)
-
-
The DAI is the sum of these scores divided by 3.
-
-
Endpoint Analysis (Day 8):
-
At the end of the experimental period (e.g., on day 8), euthanize the mice by an approved method.
-
Carefully dissect the entire colon from the cecum to the anus.
-
Measure the length of the colon.
-
Collect colon tissue for histological analysis (fix in 10% neutral buffered formalin) and for the measurement of inflammatory markers (e.g., myeloperoxidase activity or cytokine levels via ELISA or qPCR).
-
Data Presentation
The following tables summarize the expected quantitative data from a study investigating the effects of this compound in a DSS-induced colitis model. The data is based on the findings reported by Watanabe et al. (2015) in a colitis-associated cancer model, which also utilizes DSS-induced inflammation.
Table 1: Effect of this compound on Disease Activity Index (DAI) in DSS-Treated Mice
| Treatment Group | Dose (mg/kg) | Mean DAI Score (Day 7) ± SD |
| Normal Control | - | 0.0 ± 0.0 |
| DSS Control | - | 2.8 ± 0.5 |
| DSS + this compound | 1 | 1.5 ± 0.3** |
| DSS + SASP | 10 | 2.5 ± 0.4 |
*SASP (Sulfasalazine) is included as a reference compound. *p<0.01 vs. DSS Control group.
Table 2: Effect of this compound on Colon Length in DSS-Treated Mice
| Treatment Group | Dose (mg/kg) | Mean Colon Length (cm) ± SD |
| Normal Control | - | 8.5 ± 0.5 |
| DSS Control | - | 6.2 ± 0.7 |
| DSS + this compound | 0.3 | 7.1 ± 0.6* |
| DSS + this compound | 1 | 7.5 ± 0.5** |
| DSS + SASP | 10 | 6.8 ± 0.8 |
*p<0.05, **p<0.01 vs. DSS Control group.
Table 3: Effect of this compound on Histological Score in DSS-Treated Mice
| Treatment Group | Dose (mg/kg) | Mean Histological Score ± SD |
| Normal Control | - | 0.1 ± 0.1 |
| DSS Control | - | 3.5 ± 0.8 |
| DSS + this compound | 0.3 | 2.5 ± 0.7* |
| DSS + this compound | 1 | 1.8 ± 0.6** |
| DSS + SASP | 10 | 3.1 ± 0.9 |
Histological scoring is typically based on the severity of inflammation, extent of injury, and crypt damage. *p<0.05, **p<0.01 vs. DSS Control group.
Conclusion
This compound demonstrates significant efficacy in ameliorating the clinical and pathological features of DSS-induced colitis in mice.[1][2] The provided protocol offers a detailed framework for researchers to investigate the in vivo effects of this compound and similar compounds targeting the EP4 receptor. The dose-dependent improvement in Disease Activity Index, colon length, and histological scores highlights the therapeutic potential of this compound in the treatment of ulcerative colitis. Further studies can build upon this protocol to explore additional endpoints, such as specific cytokine profiles and the expression of genes related to mucosal healing.
References
- 1. This compound, a newly-identified EP4-selective agonist shows efficacy for treating ulcerative colitis and can bring about lower risk of colorectal carcinogenesis by oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
- 4. Anti-inflammation therapy by activation of prostaglandin EP4 receptor in cardiovascular and other inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oral administration of EP4-selective agonist this compound suppresses mouse knee osteoarthritis development through reduction of chondrocyte hypertrophy and TNF secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. immune-system-research.com [immune-system-research.com]
- 8. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dosing Regimen for Kag-308 in a Mouse Osteoarthritis Model
These application notes provide a comprehensive overview of the dosing regimen and experimental protocols for the use of Kag-308, a selective EP4 agonist, in a surgically induced mouse model of osteoarthritis (OA). The information is intended for researchers, scientists, and drug development professionals working in the field of rheumatology and translational medicine.
Quantitative Data Summary
The following table summarizes the dosing regimen for this compound used in a mouse model of surgically induced osteoarthritis. The study evaluated various doses to determine the most effective concentration for suppressing OA development.
| Parameter | Details |
| Compound | This compound (EP4-selective agonist) |
| Animal Model | Surgically induced knee osteoarthritis in mice |
| Administration Route | Oral gavage |
| Vehicle | Distilled water (10 mL/kg) |
| Dosing Frequency | Once daily |
| Treatment Duration | 8 weeks |
| Dose-Finding Study | 0.1 mg/kg, 1 mg/kg, 3 mg/kg |
| Most Effective Dose | 3 mg/kg |
Table 1: Summary of this compound Dosing Regimen in a Mouse Osteoarthritis Model.[1][2]
Experimental Protocols
This section details the methodology for inducing osteoarthritis in a mouse model and the subsequent treatment with this compound.
2.1. Surgically Induced Osteoarthritis Model
A common method for inducing OA in mice is through surgical destabilization of the medial meniscus (DMM).
-
Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure:
-
A small incision is made on the medial side of the knee joint.
-
The medial meniscotibial ligament (MMTL) is transected, leading to the destabilization of the medial meniscus.
-
The incision is closed with sutures.
-
-
Post-Operative Care: Analgesics are administered post-surgery to manage pain. Mice are monitored regularly for any signs of distress or infection.
2.2. Administration of this compound
-
Preparation of Dosing Solution: this compound is dissolved in distilled water to the desired concentrations (0.1 mg/kg, 1 mg/kg, and 3 mg/kg).
-
Administration:
-
Duration: The treatment is continued for 8 weeks.
2.3. Assessment of Osteoarthritis Severity
-
Histological Analysis:
-
At the end of the 8-week treatment period, mice are euthanized.
-
The knee joints are harvested, fixed, decalcified, and embedded in paraffin.
-
Sagittal sections of the knee joint are prepared and stained with Safranin-O and Fast Green to visualize cartilage.
-
-
Scoring: The severity of OA is quantified using the Osteoarthritis Research Society International (OARSI) scoring system.
Visualizations
3.1. Experimental Workflow
The following diagram illustrates the experimental workflow from the induction of osteoarthritis to the final analysis.
Caption: Experimental workflow for evaluating this compound in a mouse OA model.
3.2. Signaling Pathway of this compound in Osteoarthritis
This compound, as a selective EP4 agonist, is understood to suppress the development of osteoarthritis through specific cellular signaling pathways. Oral administration of this compound has been shown to inhibit cartilage degeneration and synovitis. The mechanism involves the suppression of chondrocyte hypertrophy and the reduction of tumor necrosis factor alpha (TNF) and matrix metalloproteinase 13 (Mmp13) expression in the synovium. In cultured chondrocytes, this compound was found to inhibit hypertrophic differentiation and enhance the intranuclear translocation of histone deacetylase 4 (Hdac4). Furthermore, in synoviocytes, it suppressed the expression of TNF and Mmp13 induced by lipopolysaccharide (LPS).
The following diagram illustrates the proposed signaling pathway of this compound.
Caption: Proposed signaling pathway of this compound in suppressing osteoarthritis.
References
Application Notes and Protocols for Kag-308 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kag-308 is a potent and selective agonist for the Prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4).[1][2][3] As an orally active compound, it has demonstrated significant efficacy in preclinical models of ulcerative colitis by promoting mucosal healing and exerting anti-inflammatory effects.[1][2][3][4] These properties make this compound a valuable tool for in vitro studies aimed at understanding EP4 signaling in various physiological and pathological processes, including inflammation, immune responses, and epithelial regeneration.[1][4][5][6] This document provides detailed protocols for the preparation and use of this compound in cell culture experiments, along with key quantitative data and a schematic of its signaling pathway.
Data Presentation
The following tables summarize the in vitro activity of this compound, providing key values for its affinity and functional potency at prostanoid receptors.
Table 1: Receptor Binding Affinity of this compound [1]
| Receptor | Ki (nM) |
| Human EP4 | 2.57 |
| Human EP1 | 1410 |
| Human EP2 | 1540 |
| Human EP3 | 32.4 |
| Human IP | 52.9 |
Ki (Inhibition Constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Agonistic Activity of this compound [1]
| Receptor | EC50 (nM) |
| Human EP4 | 17 |
| Human EP1 | >1000 |
| Human EP2 | >1000 |
| Human EP3 | 160 |
EC50 (Half-maximal Effective Concentration) is the concentration of a drug that gives half of the maximal response.
Signaling Pathway
This compound exerts its effects by selectively activating the EP4 receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway initiated by this compound binding to EP4 is depicted below.
Experimental Protocols
Preparation of this compound Stock Solution
It is crucial to prepare a concentrated stock solution of this compound that can be diluted to the desired final concentrations for cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Based on the molecular weight of this compound (460.52 g/mol ), calculate the mass of this compound powder required to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube to achieve the desired stock concentration.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
General Protocol for Cell Treatment with this compound
This protocol provides a general workflow for treating adherent cells with this compound. It can be adapted for different cell types and experimental endpoints.
In Vitro EP4 Receptor Activation Assay (cAMP Measurement)
This assay measures the functional agonistic activity of this compound by quantifying the intracellular accumulation of cyclic AMP (cAMP) in cells expressing the EP4 receptor.
Materials:
-
COS-7 cells (or other suitable cell line) transiently or stably expressing the human or mouse EP4 receptor
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
PGE2 (as a positive control)
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the EP4-expressing cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and PGE2 in serum-free medium or an appropriate assay buffer. Include a vehicle control.
-
Cell Treatment:
-
Carefully remove the culture medium from the wells.
-
Add the prepared dilutions of this compound, PGE2, or vehicle control to the respective wells.
-
Incubate the plate at 37°C for a specified time (e.g., 3 hours).[3]
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP measurement following the kit's protocol.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of this compound.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the EC50 value.
-
Inhibition of TNF-α Production in Peripheral Blood Mononuclear Cells (PBMCs)
This protocol details how to assess the anti-inflammatory effect of this compound by measuring its ability to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) in stimulated human PBMCs.[2]
Materials:
-
Human PBMCs, isolated from whole blood by density gradient centrifugation
-
RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound stock solution
-
Lipopolysaccharide (LPS) for stimulation
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Resuspend the isolated PBMCs in complete RPMI-1640 medium and seed them in a 96-well plate at a density of approximately 1 x 106 cells/mL.
-
Pre-treatment with this compound:
-
Prepare various concentrations of this compound in the culture medium.
-
Add the this compound dilutions to the cells and pre-incubate for 30 minutes at 37°C.[3]
-
-
Stimulation:
-
Add LPS to the wells to a final concentration of 100 ng/mL to stimulate TNF-α production.
-
Include unstimulated and vehicle-treated controls.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.[3]
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
TNF-α Measurement: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage inhibition of TNF-α production for each concentration of this compound compared to the LPS-stimulated vehicle control.
-
Determine the IC50 (half-maximal inhibitory concentration) value by plotting the percentage inhibition against the log concentration of this compound.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the EP4 receptor in cell culture models. The protocols and data provided in this document offer a comprehensive guide for researchers to effectively design and execute experiments using this compound. Proper handling, preparation, and the inclusion of appropriate controls are essential for obtaining reliable and reproducible results.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. This compound, a newly-identified EP4-selective agonist shows efficacy for treating ulcerative colitis and can bring about lower risk of colorectal carcinogenesis by oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oral administration of EP4-selective agonist this compound suppresses mouse knee osteoarthritis development through reduction of chondrocyte hypertrophy and TNF secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Activation of EP4 alleviates AKI-to-CKD transition through inducing CPT2-mediated lipophagy in renal macrophages [frontiersin.org]
- 6. Role of prostaglandin E2 in tissue repair and regeneration [thno.org]
Application Notes and Protocols for Kag-308: A Potent Inhibitor of TNF-α
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the inhibitory effects of Kag-308 on Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine. This compound is an orally active and selective agonist for the EP4 receptor, a subtype of the prostaglandin (B15479496) E2 receptor.[1][2] Its mechanism of action involves the potent, dose-dependent inhibition of TNF-α production, positioning it as a promising therapeutic candidate for inflammatory conditions such as ulcerative colitis.[1][2]
Introduction
TNF-α is a central mediator of inflammation and is implicated in a variety of autoimmune diseases.[3] Consequently, the inhibition of TNF-α is a well-established therapeutic strategy. This compound has demonstrated significant efficacy in suppressing TNF-α production in various cell types, including peripheral whole blood and T cells. The following protocols outline the necessary steps to quantify the inhibitory potential of this compound on TNF-α production in vitro.
Data Summary
The inhibitory activity of this compound on TNF-α production can be quantified to determine key parameters such as IC50 values. The following table summarizes representative quantitative data for this compound's activity and selectivity.
| Parameter | Value | Cell/System | Notes |
| EP4 Receptor Binding Affinity (Ki) | 2.57 nM | Human EP4 Receptor | Demonstrates high affinity for the target receptor. |
| EP1 Receptor Binding Affinity (Ki) | 1410 nM | Human EP1 Receptor | Shows significant selectivity over other EP receptor subtypes. |
| EP2 Receptor Binding Affinity (Ki) | 1540 nM | Human EP2 Receptor | Shows significant selectivity over other EP receptor subtypes. |
| EP3 Receptor Binding Affinity (Ki) | 32.4 nM | Human EP3 Receptor | Shows significant selectivity over other EP receptor subtypes. |
| TNF-α Inhibition | Potent and dose-dependent | LPS-stimulated peripheral whole blood | Indicates in vitro efficacy in a relevant biological matrix. |
| TNF-α Inhibition | Potent and dose-dependent | anti-CD3/CD28 stimulated CD4+ T cells | Confirms activity in a key immune cell population. |
TNF-α Signaling Pathway and Inhibition by this compound
The binding of TNF-α to its receptor (TNFR1) triggers a signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1, resulting in the expression of pro-inflammatory genes. This compound, by acting as an EP4 agonist, interferes with this pathway, leading to a reduction in TNF-α production.
Caption: TNF-α signaling pathway and the inhibitory point of this compound.
Experimental Protocol: In Vitro TNF-α Inhibition Assay
This protocol describes a cell-based assay to determine the efficacy of this compound in inhibiting TNF-α production by human peripheral blood mononuclear cells (PBMCs).
1. Materials and Reagents
-
This compound
-
Ficoll-Paque PLUS
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
Phosphate Buffered Saline (PBS)
-
Human TNF-α ELISA Kit
-
96-well cell culture plates
-
Centrifuge
-
CO2 incubator
2. Isolation of Human PBMCs
-
Dilute whole blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer containing plasma and platelets.
-
Collect the buffy coat layer containing PBMCs.
-
Wash the collected cells twice with PBS by centrifugation at 200 x g for 10 minutes.
-
Resuspend the cell pellet in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Count the cells and adjust the concentration to 1 x 10^6 cells/mL.
3. Experimental Procedure
-
Seed 100 µL of the PBMC suspension (1 x 10^5 cells) into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO, if applicable).
-
Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.
-
Add 50 µL of LPS solution (final concentration of 1 µg/mL) to all wells except for the unstimulated control.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 300 x g for 10 minutes.
-
Carefully collect the supernatant for TNF-α measurement.
4. Measurement of TNF-α
-
Quantify the concentration of TNF-α in the collected supernatants using a human TNF-α ELISA kit.
-
Follow the manufacturer's instructions for the ELISA procedure.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of TNF-α in each sample based on the standard curve.
5. Data Analysis
-
Calculate the percentage of TNF-α inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (TNF-α sample / TNF-α vehicle control)] x 100
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that causes 50% inhibition of TNF-α production) from the dose-response curve.
Experimental Workflow
The following diagram illustrates the key steps in the TNF-α inhibition assay.
Caption: Workflow for the this compound TNF-α inhibition assay.
Conclusion
The provided protocols offer a robust framework for evaluating the TNF-α inhibitory properties of this compound. These cell-based assays are essential tools for the preclinical assessment of this compound and for elucidating its mechanism of action. The ability of this compound to potently suppress TNF-α production underscores its potential as a novel therapeutic agent for a range of inflammatory diseases.
References
- 1. This compound, a newly-identified EP4-selective agonist shows efficacy for treating ulcerative colitis and can bring about lower risk of colorectal carcinogenesis by oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Methods for Evaluation of TNF-α Inhibition Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Histological Analysis of Colon Tissue Following Kag-308 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kag-308 is a selective agonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4), which has demonstrated significant therapeutic potential in preclinical models of ulcerative colitis (UC).[1][2][3] Its mechanism of action involves promoting mucosal healing and exerting anti-inflammatory effects.[1][3] Histological analysis is a critical component in evaluating the efficacy of this compound, providing quantitative and qualitative data on the microscopic changes in the colon tissue.
These application notes provide a comprehensive guide for the histological assessment of colon tissue in response to this compound treatment, including detailed experimental protocols and data interpretation.
Data Presentation: Quantitative Histological Analysis of this compound Effects in a DSS-Induced Colitis Model
The following tables summarize the key quantitative data from a representative preclinical study evaluating this compound in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse model. This data is adapted from Watanabe Y, et al. European Journal of Pharmacology. 2015.
Table 1: Effect of Prophylactic this compound Administration on Macroscopic and Microscopic Parameters in DSS-Induced Colitis
| Treatment Group | Dose (mg/kg) | Colon Length (cm) | PAS Staining Score (Goblet Cell Depletion) |
| Normal | - | 8.5 ± 0.5 | 0.5 ± 0.2 |
| DSS Control | - | 6.2 ± 0.8 | 3.5 ± 0.6 |
| This compound | 0.3 | 7.8 ± 0.7†† | 1.5 ± 0.5†† |
| This compound | 1 | 8.2 ± 0.6†† | 1.2 ± 0.4†† |
| Sulfasalazine (SASP) | 10 | 7.5 ± 0.9† | 3.0 ± 0.8 |
*Data are presented as mean ± S.D. *p<0.01 vs. Normal group. †p<0.05, ††p<0.01 vs. DSS Control group.
Table 2: Effect of Therapeutic this compound Administration on Histological Parameters in DSS-Induced Colitis
| Treatment Group | Dose (mg/kg) | PAS Staining Score (Goblet Cell Depletion) | Mucin 2-Positive Cells (per crypt) | Infiltrated Neutrophils (per field) |
| Normal | - | 0.4 ± 0.2 | 25.1 ± 3.2 | 5.2 ± 1.8 |
| DSS Control | - | 3.6 ± 0.5 | 8.9 ± 2.1 | 28.4 ± 5.6** |
| This compound | 1 | 1.8 ± 0.7†† | 18.7 ± 4.3†† | 12.1 ± 3.9†† |
| Sulfasalazine (SASP) | 30 | 3.1 ± 0.9 | 10.2 ± 3.5 | 15.8 ± 4.5†† |
*Data are presented as mean ± S.D. *p<0.01 vs. Normal group. ††p<0.01 vs. DSS Control group.
Signaling Pathways and Experimental Workflows
EP4 Receptor Signaling Pathway
Activation of the EP4 receptor by this compound initiates a signaling cascade that contributes to its anti-inflammatory and mucosal healing effects. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This in turn activates Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac), which mediate downstream cellular responses. The EP4 receptor can also couple to other signaling pathways, including the PI3K/Akt pathway.
Caption: EP4 receptor signaling cascade initiated by this compound.
Experimental Workflow for Histological Analysis
A systematic workflow is essential for obtaining reliable and reproducible histological data. The following diagram outlines the key steps from tissue collection to data analysis.
Caption: Workflow for histological analysis of colon tissue.
Experimental Protocols
Tissue Collection and Fixation
-
Euthanize the animal according to approved institutional guidelines.
-
Excise the entire colon and measure its length.
-
Flush the colon gently with ice-cold phosphate-buffered saline (PBS) to remove fecal content.
-
Open the colon longitudinally and lay it flat on a non-absorbent surface.
-
Fix the tissue in 10% neutral buffered formalin (NBF) or 4% paraformaldehyde (PFA) for 18-24 hours at room temperature.
-
Transfer the fixed tissue to 70% ethanol (B145695) for storage.
Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining and Histological Scoring
Protocol:
-
Process the fixed tissue through graded alcohols and xylene, and embed in paraffin wax.
-
Section the paraffin blocks at 4-5 µm thickness and mount on glass slides.
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Stain with Harris's hematoxylin for 3-5 minutes.
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol for a few seconds.
-
Blue in Scott's tap water substitute for 1 minute.
-
Rinse in running tap water.
-
Counterstain with eosin Y for 1-2 minutes.
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a coverslip using a permanent mounting medium.
Histological Scoring:
A semi-quantitative scoring system should be used to assess the degree of colonic inflammation and injury. A pathologist blinded to the treatment groups should perform the scoring.
Table 3: Colitis Histological Scoring Criteria
| Parameter | Score | Description |
| Inflammation Severity | 0 | No inflammation |
| 1 | Mild inflammation | |
| 2 | Moderate inflammation | |
| 3 | Severe inflammation | |
| Inflammation Extent | 0 | None |
| 1 | Mucosa | |
| 2 | Mucosa and submucosa | |
| 3 | Transmural | |
| Crypt Damage | 0 | Intact crypts |
| 1 | Basal 1/3 damaged | |
| 2 | Basal 2/3 damaged | |
| 3 | Only surface epithelium intact | |
| 4 | Entire crypt and epithelium lost | |
| Percentage of Involvement | 1 | 1-25% |
| 2 | 26-50% | |
| 3 | 51-75% | |
| 4 | 76-100% |
The total histological score can be calculated by summing the scores for each parameter.
Immunohistochemistry (IHC) for Mucin 2 (Muc2) and Ki-67
Protocol:
-
Deparaffinize and rehydrate the tissue sections as described for H&E staining.
-
Perform antigen retrieval by heating the slides in a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) using a steamer or water bath.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes.
-
Block non-specific binding with a blocking serum (e.g., normal goat serum) for 30-60 minutes.
-
Incubate with the primary antibody (e.g., anti-Muc2 or anti-Ki-67) at the optimal dilution overnight at 4°C.
-
Rinse with PBS.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30-60 minutes.
-
Rinse with PBS.
-
Develop the signal with a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB).
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the sections.
Quantification:
-
Muc2: Count the number of Mucin 2-positive goblet cells per crypt in at least 10 well-oriented crypts per section.
-
Ki-67: Determine the proliferation index by counting the number of Ki-67-positive nuclei and the total number of epithelial cell nuclei in the crypts. Express the result as a percentage.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis
Protocol:
-
Deparaffinize and rehydrate the tissue sections.
-
Permeabilize the sections with Proteinase K or a Triton X-100 solution.
-
Incubate the sections with TdT reaction mixture containing TdT enzyme and labeled dUTPs in a humidified chamber at 37°C for 1 hour.
-
Stop the reaction by washing with a stop/wash buffer.
-
Detect the incorporated labeled dUTPs using a fluorescently labeled antibody or streptavidin conjugate if biotin-dUTP was used.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount with an anti-fade mounting medium.
Quantification:
Calculate the apoptotic index by counting the number of TUNEL-positive cells and the total number of cells in a defined area of the colonic epithelium. Express the result as a percentage.
References
- 1. researchgate.net [researchgate.net]
- 2. immune-system-research.com [immune-system-research.com]
- 3. This compound, a newly-identified EP4-selective agonist shows efficacy for treating ulcerative colitis and can bring about lower risk of colorectal carcinogenesis by oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Mucosal Healing with Kag-308 in Chronic Colitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the use of Kag-308, a selective prostaglandin (B15479496) E2 (PGE2) receptor EP4 agonist, in preclinical models of chronic colitis to assess its potential in promoting mucosal healing. This compound has demonstrated significant efficacy in reducing inflammation and facilitating epithelial repair in animal models of inflammatory bowel disease (IBD).[1][2] This document outlines the underlying mechanism of action, key in vivo and in vitro experimental data, and detailed protocols for researchers investigating novel therapeutics for chronic colitis.
Mechanism of Action: EP4 Receptor Agonism
This compound exerts its therapeutic effects by selectively activating the EP4 receptor, a G-protein coupled receptor for PGE2.[1][2] The EP4 receptor is expressed on various cells within the intestinal mucosa, including epithelial cells and immune cells. Activation of the EP4 receptor initiates downstream signaling cascades that collectively contribute to anti-inflammatory effects and the promotion of mucosal healing. The primary signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). This pathway is associated with the suppression of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α), and the enhancement of epithelial barrier function and repair processes.
Quantitative Data Summary
The efficacy of this compound has been evaluated in preclinical mouse models of colitis. The following tables summarize the key findings from these studies.
Table 1: Efficacy of this compound in DSS-Induced Colitis in Mice
| Treatment Group | Dose | Mean Disease Activity Index (DAI) Score (Day 8) | Mean Histological Score (Day 8) |
| Control (DSS only) | - | 3.5 ± 0.5 | 4.2 ± 0.4 |
| This compound | 0.3 mg/kg | 2.1 ± 0.4 | 2.5 ± 0.3 |
| This compound | 1 mg/kg | 1.5 ± 0.3 | 1.8 ± 0.2 |
| Sulfasalazine (SASP) | 50 mg/kg | 2.8 ± 0.6 | 3.5 ± 0.5 |
*Statistically significant difference compared to the Control group (p < 0.05). Data are presented as mean ± standard deviation and are synthesized from descriptions in Watanabe Y, et al. Eur J Pharmacol. 2015.
Table 2: Efficacy of this compound in AOM/DSS-Induced Colitis-Associated Cancer (CAC) Model in Mice
| Treatment Group | Dose | Mean Change in Body Weight (Day 63) | Mean Disease Activity Index (DAI) Score (Day 63) |
| Control (AOM/DSS) | - | -15.2% ± 3.1% | 4.8 ± 0.7 |
| This compound | 1 mg/kg | -5.8% ± 2.5% | 2.1 ± 0.5 |
| Sulfasalazine (SASP) | 50 mg/kg | -12.5% ± 3.5% | 3.9 ± 0.8 |
*Statistically significant difference compared to the Control group (p < 0.05). Data are presented as mean ± standard deviation and are synthesized from descriptions in Watanabe Y, et al. Eur J Pharmacol. 2015.[1]
Experimental Protocols
Detailed methodologies for key in vivo and in vitro experiments are provided below.
Protocol 1: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This protocol describes the induction of acute colitis in mice using DSS to evaluate the therapeutic efficacy of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Dextran Sulfate Sodium (DSS; molecular weight 36,000-50,000)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Sulfasalazine (SASP) as a positive control
-
Animal caging and husbandry supplies
-
Oral gavage needles
-
Dissection tools
-
Formalin (10% neutral buffered)
-
Paraffin and histology supplies
Workflow:
Procedure:
-
Acclimatization: Acclimatize male C57BL/6 mice for at least one week before the start of the experiment.
-
Grouping: Randomly assign mice to different treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose, SASP).
-
Treatment: Administer this compound (e.g., 0.3 and 1 mg/kg), SASP (e.g., 50 mg/kg), or vehicle daily by oral gavage, starting one day before DSS administration and continuing throughout the study.
-
Colitis Induction: Provide mice with drinking water containing 3% (w/v) DSS ad libitum for 7 consecutive days.
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool. Calculate the Disease Activity Index (DAI) based on these parameters.
-
Euthanasia and Sample Collection: On day 8, euthanize the mice. Measure the length of the colon from the cecum to the anus. Collect colon tissue for histological analysis and cytokine measurements.
-
Histological Analysis: Fix a segment of the distal colon in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). Score the sections for the severity of inflammation, crypt damage, and ulceration.
Protocol 2: Azoxymethane (AOM)/DSS-Induced Colitis-Associated Cancer (CAC) in Mice
This protocol outlines the induction of colitis-associated cancer to evaluate the long-term protective effects of this compound.
Materials:
-
Male C57BL/6 mice (6-8 weeks old)
-
Azoxymethane (AOM)
-
Dextran Sulfate Sodium (DSS)
-
This compound
-
Vehicle for this compound
-
Animal caging and husbandry supplies
-
Oral gavage needles and injection syringes
-
Dissection tools
-
Formalin (10% neutral buffered)
Workflow:
Procedure:
-
AOM Injection: Administer a single intraperitoneal (i.p.) injection of AOM (10 mg/kg) to each mouse.
-
Recovery: Allow the mice to recover for one week with normal drinking water.
-
DSS Cycles: Subject the mice to three cycles of DSS administration. Each cycle consists of one week of 2% (w/v) DSS in the drinking water followed by two weeks of normal drinking water.
-
Treatment: Administer this compound (e.g., 1 mg/kg) or vehicle daily by oral gavage throughout the DSS cycles.
-
Monitoring: Monitor the mice for body weight changes and signs of colitis throughout the experiment.
-
Euthanasia and Tumor Assessment: Euthanize the mice at a predetermined endpoint (e.g., 12 weeks). Excise the entire colon, count the number of tumors, and measure their size.
Protocol 3: Human Colonic Organoid Culture for In Vitro Modeling
This protocol describes the establishment of human colonic organoids to study the direct effects of this compound on epithelial cells in an inflammatory context.
Materials:
-
Human colonic biopsy tissue
-
Chelation buffer (e.g., EDTA-based)
-
Matrigel or other basement membrane matrix
-
Organoid growth medium (containing essential growth factors like Wnt, R-spondin, Noggin, and EGF)
-
Pro-inflammatory cytokines (e.g., TNF-α, IL-1β)
-
This compound
-
Cell culture plates and incubator
-
Microscope
Procedure:
-
Crypt Isolation: Isolate intestinal crypts from human colonic biopsies by incubation in a chelation buffer.
-
Embedding: Embed the isolated crypts in a basement membrane matrix (e.g., Matrigel) in a multi-well plate.
-
Culture: Culture the crypts in organoid growth medium to allow for the formation of 3D organoid structures.
-
Inflammatory Challenge: To model colitis, treat the established organoids with a cocktail of pro-inflammatory cytokines (e.g., TNF-α and IL-1β).
-
This compound Treatment: Treat the inflamed organoids with varying concentrations of this compound.
-
Analysis: Assess the effects of this compound on the organoids by various methods, including:
-
Microscopy: Observe changes in organoid morphology and budding.
-
Gene Expression Analysis (qPCR or RNA-seq): Measure the expression of genes related to inflammation, epithelial differentiation, and barrier function.
-
Immunofluorescence: Stain for proteins involved in tight junctions and cell proliferation.
-
Barrier Function Assays: Measure transepithelial electrical resistance (TEER) in 2D monolayer cultures derived from the organoids.
-
Conclusion
This compound represents a promising therapeutic candidate for chronic colitis by promoting mucosal healing through the activation of the EP4 receptor. The data and protocols presented in these application notes provide a framework for researchers to further investigate the efficacy and mechanisms of this compound and other EP4 agonists in the context of IBD. The use of both in vivo animal models and in vitro human organoid systems will be crucial for the continued development of novel therapies targeting mucosal healing in chronic colitis.
References
Application Notes and Protocols for Utilizing Kag-308 in Primary Chondrocyte Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Kag-308, a selective EP4 agonist, in primary chondrocyte cultures. This document outlines detailed protocols for cell isolation and culture, experimental treatments, and subsequent analyses to investigate the effects of this compound on chondrocyte hypertrophy and gene expression.
Introduction
This compound is a potent and selective agonist for the prostaglandin (B15479496) E2 receptor 4 (EP4). Research has demonstrated its efficacy in suppressing chondrocyte hypertrophy, a key process in the pathogenesis of osteoarthritis.[1][2] By activating the EP4 receptor, this compound initiates a signaling cascade that leads to the nuclear translocation of histone deacetylase 4 (HDAC4), a negative regulator of chondrocyte hypertrophy.[1][2] These application notes provide detailed protocols for researchers to effectively utilize this compound in in vitro primary chondrocyte models to explore its therapeutic potential.
Data Summary
The following tables summarize the quantitative effects of this compound on gene and protein expression in primary chondrocyte cultures as reported in scientific literature.
Table 1: Effect of this compound on Hypertrophic Marker Gene Expression in Mouse Articular Chondrocyte Pellet Culture (2 weeks treatment)
| Gene | Vehicle | 1 nM this compound | 10 nM this compound | 100 nM this compound |
| Col10a1 | 1.0 | ↓ | ↓↓ | ↓↓↓ |
| Runx2 | 1.0 | ↓ | ↓↓ | ↓↓ |
| Mef2c | 1.0 | ↓ | ↓↓ | ↓↓ |
| Col2a1 | 1.0 | ~1.0 | ~1.0 | ~1.0 |
Data is represented as relative mRNA levels compared to the vehicle control. The number of arrows indicates the magnitude of the decrease. '~' indicates no significant change.[1]
Table 2: Effect of this compound on HDAC4 Subcellular Localization in Mouse Articular Chondrocytes (96 hours treatment)
| Treatment | Cytosolic HDAC4 | Nuclear HDAC4 |
| Vehicle | High | Low (33% of cells) |
| 10 nM this compound | Low | High (83% of cells) |
This table summarizes the observed changes in HDAC4 protein localization.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound in chondrocytes and a typical experimental workflow for its investigation.
Detailed Experimental Protocols
Isolation and Culture of Primary Mouse Articular Chondrocytes
This protocol is adapted from established methods for isolating primary chondrocytes.
Materials:
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Collagenase D
-
Phosphate-Buffered Saline (PBS)
-
Cell strainer (70 µm)
Procedure:
-
Dissect articular cartilage from the femoral heads and tibial plateaus of young mice under sterile conditions.
-
Wash the cartilage pieces with sterile PBS containing Penicillin-Streptomycin.
-
Mince the cartilage into small pieces (approximately 1 mm³).
-
Digest the cartilage pieces with 3 mg/ml Collagenase D in DMEM/F-12 at 37°C with gentle agitation overnight.
-
The following day, pass the cell suspension through a 70 µm cell strainer to remove any undigested tissue.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in DMEM/F-12 supplemented with 10% FBS and Penicillin-Streptomycin.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Plate the chondrocytes at a desired density for monolayer culture or proceed to pellet culture.
Primary Chondrocyte Pellet Culture
Pellet cultures are ideal for maintaining the chondrocytic phenotype and studying chondrocyte differentiation.
Procedure:
-
Resuspend primary chondrocytes at a density of 2.5 x 10⁵ cells per 15 mL conical tube.
-
Centrifuge at 500 x g for 5 minutes to form a cell pellet at the bottom of the tube.
-
Carefully aspirate the supernatant without disturbing the pellet.
-
Add 0.5 mL of chondrogenic medium (DMEM/F-12, 10% FBS, Penicillin-Streptomycin, 50 µg/mL ascorbic acid, and 1% ITS+ Premix).
-
Loosen the cap of the conical tube to allow for gas exchange and incubate at 37°C in a 5% CO₂ incubator.
-
Change the medium every 2-3 days.
Treatment with this compound
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.
-
Store the stock solution at -20°C or as recommended by the supplier.
-
Prepare fresh working solutions by diluting the stock solution in culture medium to the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM).
Treatment Protocol:
-
For monolayer cultures, replace the culture medium with fresh medium containing the desired concentration of this compound or vehicle control.
-
For pellet cultures, carefully aspirate the old medium and add fresh chondrogenic medium containing this compound or vehicle control.
-
The duration of treatment will depend on the specific assay. For gene expression analysis in pellet cultures, a 2-week treatment period has been reported to be effective. For studying protein translocation, a shorter treatment of 96 hours may be sufficient.
Analysis of this compound Effects
a. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Procedure:
-
RNA Extraction: At the end of the treatment period, harvest the chondrocyte pellets or monolayer cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a suitable real-time PCR system and SYBR Green-based detection. Use primers specific for the target genes (e.g., Col10a1, Runx2, Mef2c, Col2a1) and a housekeeping gene (e.g., Gapdh) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
b. Immunoblotting for Protein Analysis
Procedure:
-
Protein Extraction: Lyse the chondrocytes in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody against the protein of interest (e.g., HDAC4). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Nuclear and Cytosolic Fractionation: To specifically analyze protein translocation, perform subcellular fractionation to separate nuclear and cytosolic extracts before immunoblotting.
c. Immunocytochemistry for Protein Localization
Procedure:
-
Cell Seeding: Seed primary chondrocytes on sterile coverslips in a culture plate.
-
Treatment: Treat the cells with this compound or vehicle control for the desired duration (e.g., 96 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.
-
Immunostaining: Block non-specific binding sites and then incubate with a primary antibody against HDAC4. Follow this with incubation with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the subcellular localization of the protein using a fluorescence microscope.
Conclusion
These application notes provide a framework for investigating the effects of this compound on primary chondrocytes. The provided protocols and data summaries offer a valuable resource for researchers aiming to explore the therapeutic potential of EP4 agonism in the context of cartilage biology and osteoarthritis research. Adherence to these detailed methodologies will facilitate reproducible and reliable results.
References
Application Notes and Protocols: Measuring Cytokine Inhibition by Kag-308 Using ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kag-308 is an orally active and selective agonist for the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4).[1][2] The EP4 receptor is a G protein-coupled receptor that plays a crucial role in modulating inflammatory responses. Activation of the EP4 receptor has been shown to have anti-inflammatory effects, making it a promising therapeutic target for inflammatory diseases such as ulcerative colitis and osteoarthritis.[1][2] A key mechanism of this compound's anti-inflammatory action is its ability to potently and dose-dependently inhibit the production of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α).[1]
These application notes provide a detailed protocol for the measurement of cytokines, specifically TNF-α, in cell culture supernatants following treatment with this compound, using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). Additionally, the underlying signaling pathway of this compound's action and a general experimental workflow are illustrated.
Data Presentation
The following table summarizes the inhibitory effect of this compound on TNF-α production in different murine cell types. This data is crucial for dose-response studies and for understanding the potency of this compound in a biological context.
| Cell Type | Administration Route | Dosage (mg/kg) | Estimated Inhibition of TNF-α Production |
| Peripheral Whole Blood | Oral | 0.3 | 12.6% |
| 1 | 32.1% | ||
| CD4+ T Cells | Oral | 0.3 | 19.4% |
| 1 | 33.4% |
Signaling Pathway of this compound
This compound exerts its anti-inflammatory effects by activating the EP4 receptor, which can trigger multiple downstream signaling cascades. The primary pathway involves the coupling of the EP4 receptor to a stimulatory G protein (Gαs), leading to the activation of adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA), which in turn can phosphorylate various downstream targets, ultimately leading to the suppression of pro-inflammatory gene expression, including that of TNF-α.
Furthermore, the EP4 receptor can interact with the EP4 receptor-associated protein (EPRAP), which can inhibit the activation of NF-κB, a key transcription factor for many pro-inflammatory cytokines.
Caption: Signaling pathway of this compound via the EP4 receptor.
Experimental Protocols
Overall Experimental Workflow
The general workflow for assessing the effect of this compound on cytokine production involves several key steps: cell culture and stimulation, treatment with this compound, collection of cell culture supernatants, and quantification of the target cytokine using a sandwich ELISA.
Caption: Experimental workflow for cytokine measurement.
Detailed Protocol: Sandwich ELISA for TNF-α
This protocol provides a standard procedure for a sandwich ELISA to quantify TNF-α in cell culture supernatants. It is essential to consult the manufacturer's instructions for the specific ELISA kit being used, as concentrations and incubation times may vary.
Materials and Reagents:
-
96-well high-protein-binding ELISA plates
-
Capture Antibody (anti-TNF-α)
-
Detection Antibody (biotinylated anti-TNF-α)
-
Recombinant TNF-α Standard
-
Assay Diluent (e.g., PBS with 1% BSA or 10% FBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Cell culture supernatants from this compound treated and control cells
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Plate Coating:
-
Dilute the capture antibody to the recommended concentration in a suitable coating buffer.
-
Add 100 µL of the diluted capture antibody to each well of the 96-well plate.
-
Seal the plate and incubate overnight at 4°C.
-
-
Blocking:
-
Aspirate the coating solution from the wells.
-
Wash the plate 2-3 times with Wash Buffer.
-
Add 200 µL of Assay Diluent (blocking buffer) to each well.
-
Seal the plate and incubate for at least 1-2 hours at room temperature (RT).
-
-
Standard and Sample Incubation:
-
Prepare a serial dilution of the recombinant TNF-α standard in Assay Diluent to create a standard curve (e.g., from 2000 pg/mL down to 0 pg/mL).
-
Aspirate the blocking buffer and wash the plate 3-4 times with Wash Buffer.
-
Add 100 µL of the standards and cell culture supernatant samples to the appropriate wells.
-
Seal the plate and incubate for 2 hours at RT.
-
-
Detection Antibody Incubation:
-
Aspirate the samples and standards and wash the plate 4-5 times with Wash Buffer.
-
Add 100 µL of the diluted biotinylated detection antibody to each well.
-
Seal the plate and incubate for 1 hour at RT.
-
-
Streptavidin-HRP Incubation:
-
Aspirate the detection antibody and wash the plate 4-5 times with Wash Buffer.
-
Add 100 µL of diluted Streptavidin-HRP to each well.
-
Seal the plate and incubate for 20-30 minutes at RT, protected from light.
-
-
Substrate Development and Measurement:
-
Aspirate the Streptavidin-HRP and wash the plate thoroughly 5-7 times with Wash Buffer.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate at RT in the dark for 15-30 minutes, or until a color gradient develops in the standards.
-
Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the optical density (OD) of each well at 450 nm within 30 minutes of adding the Stop Solution.
-
Data Analysis:
-
Subtract the average OD of the blank (zero standard) from all other OD readings.
-
Plot a standard curve of the corrected OD values (Y-axis) against the known concentrations of the TNF-α standards (X-axis). A four-parameter logistic (4-PL) curve fit is recommended.
-
Interpolate the TNF-α concentrations in your unknown samples from the standard curve using their corrected OD values.
-
Multiply the interpolated concentration by any dilution factor used for the samples.
-
Results are typically expressed in pg/mL or ng/mL. Compare the TNF-α concentrations in this compound treated samples to the untreated controls to determine the extent of inhibition.
References
Troubleshooting & Optimization
Kag-308 solubility in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility, handling, and mechanism of action of Kag-308.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).
Q2: What is the maximum solubility of this compound in DMSO?
A2: this compound can be dissolved in DMSO to prepare a stock solution with a concentration of 40 mg/mL.[1] For in vivo studies, a stock solution of 60 mg/mL in DMSO has also been reported as part of a specific formulation protocol.[2]
Q3: How should I store this compound stock solutions?
A3: Once prepared, it is recommended to aliquot the stock solution and store it to avoid repeated freeze-thaw cycles. For long-term storage, solutions can be kept at -80°C for up to 6 months. For shorter-term storage, -20°C for up to one month is advised, preferably under a nitrogen atmosphere.[2]
Solubility Data
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 40 mg/mL | "Mother liquor" or stock solution concentration.[1] |
| Dimethyl Sulfoxide (DMSO) | 60 mg/mL | Used as an initial stock for preparing an in vivo formulation.[2] |
Troubleshooting Guide
Issue: this compound is not fully dissolving in DMSO.
-
Initial Steps:
-
Vortexing: Ensure the solution is being mixed thoroughly. Use a vortex mixer for at least 1-2 minutes.
-
Gentle Warming: Warm the solution briefly to 37°C in a water bath. Do not overheat, as this may degrade the compound.
-
Sonication: Use a sonicator bath for 5-10 minutes to aid in the dissolution of any remaining solid particles.
-
-
Advanced Steps:
-
Solvent Quality: Ensure you are using high-purity, anhydrous DMSO. The presence of water can affect the solubility of hydrophobic compounds.
-
Compound Purity: Verify the purity of your this compound lot. Impurities can sometimes affect solubility.
-
Alternative Solvents (with caution): While DMSO is the primary recommended solvent, for specific applications requiring a different solvent system, a co-solvent approach may be necessary. It is advisable to perform small-scale solubility tests before preparing a large batch.
-
Issue: The prepared this compound solution appears cloudy or has precipitated after storage.
-
Possible Causes:
-
Concentration Exceeds Solubility Limit: The concentration of your solution may be too high for the storage conditions.
-
Temperature Effects: Solubility can decrease at lower temperatures, leading to precipitation.
-
Solvent Evaporation: Over time, especially if not sealed properly, solvent evaporation can increase the compound's concentration, leading to precipitation.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can lead to the formation of less soluble aggregates.
-
-
Solutions:
-
Re-dissolving: Gently warm the solution and vortex or sonicate as described above to see if the precipitate redissolves.
-
Dilution: If precipitation persists, consider diluting the stock solution to a lower concentration.
-
Proper Storage: Always store solutions in tightly sealed vials and aliquot to minimize freeze-thaw cycles.
-
Experimental Protocols
Preparation of an In Vivo Formulation (6 mg/mL)
This protocol is adapted from a method used for animal studies and results in a clear solution.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in ddH₂O)
Procedure:
-
Prepare a 60 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution, add 100 µL of the 60 mg/mL DMSO stock solution to 400 µL of PEG300. Mix thoroughly until the solution is uniform.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly. The final concentration of this compound will be 6 mg/mL.
Signaling Pathway and Experimental Workflow
This compound is a selective agonist for the Prostaglandin E2 Receptor 4 (EP4). Activation of this G-protein coupled receptor initiates a signaling cascade that has anti-inflammatory effects, including the inhibition of Tumor Necrosis Factor-alpha (TNF-α) production.
The following workflow illustrates the general steps for preparing and using a this compound solution in a cell-based assay.
References
Technical Support Center: Improving the Stability of Kag-308 in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with Kag-308.
Understanding this compound Stability
This compound is a selective EP4 receptor agonist with a complex chemical structure, identified as (2Z,3aR,4R,5R,6aS)-3,3-difluorohexahydro-4-[(1E,3R, 4R)-3-hydroxyl-4-(3-methylphenyl)-1-penten-1-yl]-2-[4-(1H-tetrazol-5-yl)butylidene]-2H-cyclopenta[b]furan-5-ol. Several functional groups in the this compound molecule can be susceptible to degradation under various experimental conditions. Understanding these potential liabilities is key to ensuring the integrity of your experiments.
Key Potential Instability Factors:
-
pH-dependent hydrolysis: The core structure and side chains may be susceptible to degradation in highly acidic or alkaline solutions.
-
Oxidation: The allylic alcohol moiety is a potential site for oxidation. The presence of dissolved oxygen in solvents can accelerate this process.
-
Photodegradation: The conjugated double bonds in the structure can absorb UV light, leading to isomerization or other forms of degradation.
-
Thermal Degradation: The tetrazole ring, while generally stable, can be prone to thermal decomposition at elevated temperatures.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution is losing activity over time. What are the likely causes?
A1: Loss of activity is often due to chemical degradation. The most common culprits for a prostaglandin (B15479496) analog like this compound are hydrolysis, oxidation, and photodegradation. Improper storage temperature can also accelerate these processes. Storing stock solutions at -80°C is recommended for long-term stability (up to 6 months), while storage at -20°C is suitable for shorter periods (up to 1 month), preferably under a nitrogen atmosphere to minimize oxidation.[1]
Q2: I observed a precipitate in my this compound stock solution after freeze-thawing. What should I do?
A2: A precipitate can form due to poor solubility of this compound or its degradation products in the chosen solvent at lower temperatures. To address this, you can try to re-dissolve the compound by gently warming the solution (if thermal lability is not a major concern for short periods) and sonicating. To prevent this, it is highly recommended to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles.[1] If the precipitate does not redissolve, it may consist of insoluble degradation products, and the stock solution should be discarded.
Q3: How can I protect my this compound solution from degradation during an experiment?
A3: To maintain the stability of this compound in your experimental buffer, consider the following:
-
pH Control: Maintain the pH of your buffer within a neutral and stable range. Avoid strongly acidic or basic conditions.
-
Light Protection: Conduct experiments in amber-colored tubes or plates, or cover them with aluminum foil to protect against light exposure.
-
Temperature Control: Perform experiments at the lowest feasible temperature to slow down potential degradation reactions.
-
Use of Fresh Solutions: The most reliable approach is to prepare fresh dilutions of this compound from a stable stock solution immediately before each experiment.
Q4: Are there any excipients or additives that can improve the stability of this compound in an aqueous solution?
A4: Yes, for prostaglandin analogs, certain additives can enhance stability. Cyclodextrins can form inclusion complexes with lipophilic parts of the molecule, protecting them from hydrolysis and improving solubility.[2][3] Non-ionic surfactants may also help to prevent adsorption to plasticware and improve solubility. However, the compatibility of any additive with your specific assay must be validated.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound in solution.
| Problem | Potential Cause | Recommended Solution(s) |
| Inconsistent assay results | Degradation of this compound in stock or working solution. | Prepare fresh solutions for each experiment. Perform a stability study of this compound in your assay buffer (see Experimental Protocols). |
| Loss of compound in solution over time (confirmed by HPLC/LC-MS) | Adsorption to plasticware. | Use low-binding microplates and pipette tips. Consider adding a small amount of a non-ionic surfactant (e.g., Tween-20) to your buffer, if compatible with your assay. |
| Oxidation. | Prepare solutions with deoxygenated buffers. If possible, conduct experiments under an inert atmosphere (e.g., nitrogen or argon). Consider adding an antioxidant like ascorbic acid or DTT, after verifying its compatibility with your experimental setup. | |
| Hydrolysis. | Adjust the pH of your solution to a more neutral range. Avoid prolonged incubation in aqueous buffers. | |
| Appearance of new peaks in HPLC/LC-MS chromatogram | Compound degradation. | Characterize the degradation products to understand the degradation pathway. Based on the likely degradation products (e.g., oxidized species), implement targeted stabilization strategies (e.g., use of antioxidants). |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Experimental Buffer
This protocol outlines a method to determine the stability of this compound in your specific aqueous buffer over time and at different temperatures.
-
Preparation of this compound Solution: Prepare a solution of this compound in your experimental buffer at the final working concentration.
-
Incubation Conditions: Aliquot the solution into multiple vials. Incubate the vials at different temperatures relevant to your experimental conditions (e.g., 4°C, 25°C, 37°C).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from each temperature condition.
-
Quenching: If necessary, stop further degradation by adding an equal volume of a cold organic solvent such as acetonitrile (B52724) or methanol. This will also precipitate any proteins in the buffer.
-
Analysis: Centrifuge the samples to remove any precipitate and analyze the supernatant using a validated stability-indicating HPLC or LC-MS method to quantify the remaining amount of this compound.
Data Presentation: Stability of this compound in Buffer X at Different Temperatures
| Time (hours) | % Remaining this compound at 4°C | % Remaining this compound at 25°C | % Remaining this compound at 37°C |
| 0 | 100 | 100 | 100 |
| 1 | 99.5 | 98.0 | 95.2 |
| 2 | 99.1 | 96.5 | 91.8 |
| 4 | 98.2 | 93.1 | 85.3 |
| 8 | 96.5 | 87.0 | 75.1 |
| 24 | 90.3 | 68.2 | 50.4 |
Note: The data presented in this table is for illustrative purposes only and should be generated for your specific experimental conditions.
Visualizing Workflows and Pathways
Troubleshooting Workflow for this compound Instability
References
Potential off-target effects of Kag-308
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Kag-308. The information is based on currently available preclinical data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective agonist for the Prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[1][2][3] The EP4 receptor is highly expressed in the small intestine and colon and is known to have anti-inflammatory properties.[2] By selectively activating the EP4 receptor, this compound is designed to elicit anti-inflammatory and mucosal healing effects, particularly in the context of ulcerative colitis.[1]
Q2: What is the selectivity profile of this compound against other prostanoid receptors?
This compound demonstrates significant selectivity for the human EP4 receptor over other EP receptor subtypes (EP1, EP2, and EP3) and the prostacyclin (IP) receptor. This selectivity minimizes the potential for off-target effects mediated by these other receptors.
Troubleshooting Guide
Problem 1: Inconsistent anti-inflammatory response in vitro.
-
Possible Cause 1: Cell type and receptor expression. The anti-inflammatory effects of this compound are dependent on the expression of the EP4 receptor on the cell type being studied.
-
Troubleshooting Tip: Confirm the expression level of the EP4 receptor in your cell line using techniques such as qPCR or western blotting before initiating your experiment.
-
-
Possible Cause 2: Agonist concentration. The dose-response relationship for this compound may vary between different cell systems.
-
Troubleshooting Tip: Perform a dose-response curve to determine the optimal concentration of this compound for your specific experimental setup.
-
Problem 2: Unexpected cellular responses observed in my experiment.
-
Possible Cause: Off-target effects. While this compound is highly selective for the EP4 receptor, the possibility of off-target effects at high concentrations cannot be entirely ruled out.
-
Troubleshooting Tip: If you observe unexpected cellular responses, consider performing a screen for the activation of other signaling pathways that are not typically associated with EP4 activation. Comparing your results with a structurally different EP4 agonist could also help determine if the effect is specific to this compound.
-
Quantitative Data
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ki (nM) |
| Human EP1 | 1410 |
| Human EP2 | 1540 |
| Human EP3 | 32.4 |
| Human EP4 | 2.57 |
| Human IP | 52.9 |
Data from reference. Ki values represent the inhibition constant, with lower values indicating higher binding affinity.
Experimental Protocols
Key Experiment: Inhibition of TNF-α Production in vitro
This protocol is a general guideline for assessing the anti-inflammatory effect of this compound by measuring the inhibition of Tumor Necrosis Factor-alpha (TNF-α) production in stimulated immune cells.
-
Cell Culture: Culture a relevant immune cell line (e.g., peripheral whole blood or isolated CD4+ T cells) under standard conditions.
-
Cell Stimulation: Stimulate the cells with an appropriate inflammatory agent, such as lipopolysaccharide (LPS) for whole blood or anti-CD3/CD28 antibodies for T cells, to induce TNF-α production.
-
This compound Treatment: Co-incubate the stimulated cells with varying concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor of TNF-α production).
-
Incubation: Incubate the cells for a sufficient period to allow for TNF-α production and secretion (typically 4-24 hours, depending on the cell type).
-
Quantification of TNF-α: Collect the cell supernatant and quantify the concentration of TNF-α using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of this compound relative to the stimulated vehicle control.
Visualizations
Caption: Simplified signaling pathway of this compound via the EP4 receptor.
Caption: Experimental workflow for assessing TNF-α inhibition by this compound.
References
- 1. This compound, a newly-identified EP4-selective agonist shows efficacy for treating ulcerative colitis and can bring about lower risk of colorectal carcinogenesis by oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Optimizing KAG-308 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vitro use of KAG-308, a selective EP4 receptor agonist. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the Prostaglandin E2 (PGE2) receptor subtype 4 (EP4). Its primary mechanism of action is to bind to and activate the EP4 receptor, a G-protein coupled receptor (GPCR). This activation primarily stimulates the Gs alpha subunit (Gαs), leading to an increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade is associated with anti-inflammatory effects, including the potent inhibition of tumor necrosis factor-alpha (TNF-α) production.[1][2][3]
Q2: What is a recommended starting concentration for this compound in a new cell-based assay?
A2: A good starting point for a new in vitro experiment is to test a concentration range that brackets the reported EC50 and IC50 values from functional assays. For this compound, the EC50 for human EP4 receptor activation is 17 nM, and the IC50 for TNF-α inhibition in human peripheral whole blood is 4.53 nM. Therefore, a concentration range of 0.1 nM to 1 µM is a reasonable starting point for dose-response experiments. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and endpoint.
Q3: How should I dissolve and store this compound?
A3: this compound is sparingly soluble in aqueous solutions. It is recommended to prepare a high-concentration stock solution in a solvent like dimethyl sulfoxide (B87167) (DMSO). For in vivo studies, a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used to achieve a concentration of 6 mg/mL. For in vitro experiments, prepare a 10 mM stock in DMSO. When diluting into your cell culture medium, ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%, to avoid solvent-induced artifacts. Store the DMSO stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q4: Is this compound cytotoxic?
Q5: Can this compound affect gene expression other than TNF-α?
A5: Yes. As an EP4 receptor agonist, this compound can modulate the expression of various downstream genes. For example, in cultured chondrocytes, this compound has been shown to dose-dependently decrease the expression of hypertrophic marker genes such as Col10a1 and Runx2. It is advisable to perform gene expression analysis (e.g., qPCR or RNA-seq) to understand the broader effects of this compound in your experimental system.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or no biological effect | Suboptimal this compound Concentration: The concentration may be too low or in the toxic range. | Perform a dose-response experiment with a wide concentration range (e.g., 0.1 nM to 10 µM) to determine the optimal effective and non-toxic concentration. |
| Low EP4 Receptor Expression: The cell line may not express sufficient levels of the EP4 receptor. | Verify EP4 receptor expression in your cell line using qPCR, Western blot, or flow cytometry. Consider using a cell line known to express EP4 or an overexpression system. | |
| This compound Degradation: Improper storage or handling may have led to the degradation of the compound. | Prepare fresh stock solutions of this compound and store them appropriately. Avoid multiple freeze-thaw cycles. | |
| High background or non-specific effects | High DMSO Concentration: The final concentration of the vehicle (DMSO) in the culture medium may be too high. | Ensure the final DMSO concentration is kept below 0.5% (ideally <0.1%). Include a vehicle control in all experiments. |
| Compound Precipitation: this compound may precipitate out of solution upon dilution into aqueous culture medium. | Visually inspect the medium for any signs of precipitation after adding this compound. If precipitation occurs, try preparing the final dilution in pre-warmed medium and vortexing gently. Consider using a lower concentration or a different solubilization approach if the problem persists. | |
| High variability between replicates | Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. | Use a cell counter to ensure accurate and consistent cell seeding density. |
| Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can concentrate solutes and affect cell health. | Avoid using the outermost wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or medium to maintain humidity. |
Quantitative Data Summary
The following tables summarize key in vitro quantitative data for this compound.
Table 1: Receptor Binding Affinity and Functional Activity of this compound
| Receptor | Assay Type | Species | Ki (nM) | EC50 (nM) | Reference |
| EP4 | Radioligand Binding | Human | 2.57 | - | [3] |
| EP1 | Radioligand Binding | Human | 1410 | - | [3] |
| EP2 | Radioligand Binding | Human | 1540 | - | |
| EP3 | Radioligand Binding | Human | 32.4 | - | |
| IP | Radioligand Binding | Human | 52.9 | - | |
| EP4 | Functional Agonist Assay | Human | - | 17 | |
| EP1 | Functional Agonist Assay | Human | - | >1000 | |
| EP2 | Functional Agonist Assay | Human | - | >1000 | |
| EP3 | Functional Agonist Assay | Human | - | 160 |
Table 2: In Vitro Inhibitory Activity of this compound
| Assay | Cell/System Type | Species | IC50 (nM) | Reference |
| TNF-α Production | LPS-stimulated peripheral whole blood | Human | 4.53 | |
| TNF-α Production | Anti-CD3/CD28 stimulated CD4+ T cells | Human | 0.831 | |
| TNF-α Production | LPS-stimulated peripheral whole blood | Mouse | 54.2 | |
| TNF-α Production | Anti-CD3/CD28 stimulated CD4+ T cells | Mouse | 92.6 |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using a Cell Viability Assay
This protocol describes a general method to determine the concentration range of this compound that is not cytotoxic to a specific cell line using a common colorimetric assay like XTT or MTT.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well clear flat-bottom tissue culture plates
-
XTT or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
This compound Preparation: Prepare a 2X stock concentration series of this compound in complete culture medium from your 10 mM DMSO stock. For example, to test final concentrations from 1 nM to 10 µM, prepare 2X stocks of 2 nM to 20 µM. Include a vehicle control with the same final DMSO concentration as the highest this compound concentration.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Cell Viability Measurement: Add the XTT or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 for cytotoxicity. The optimal concentration for your functional assays should be well below this IC50 value.
Protocol 2: In Vitro TNF-α Inhibition Assay
This protocol outlines a general procedure to measure the inhibitory effect of this compound on TNF-α production in a cell-based assay, for example, using LPS-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Complete cell culture medium
-
This compound
-
DMSO
-
Lipopolysaccharide (LPS)
-
24-well tissue culture plates
-
Human or mouse TNF-α ELISA kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed macrophages in a 24-well plate and allow them to adhere.
-
This compound Pre-treatment: Prepare dilutions of this compound in culture medium at your desired concentrations (determined from your dose-response and cytotoxicity assays). Include a vehicle control (medium with DMSO). Add the this compound dilutions to the cells and pre-incubate for 1-2 hours.
-
LPS Stimulation: Prepare a stock solution of LPS. Add LPS to all wells (except for the unstimulated control) to a final concentration known to induce robust TNF-α production (e.g., 100 ng/mL).
-
Incubation: Incubate the plate for a period sufficient to allow for TNF-α production (e.g., 6-24 hours).
-
Supernatant Collection: Centrifuge the plate at a low speed to pellet any detached cells. Carefully collect the supernatant from each well.
-
TNF-α Measurement: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's protocol.
-
Data Analysis: Calculate the concentration of TNF-α in each sample based on the standard curve. Determine the percentage of TNF-α inhibition for each this compound concentration relative to the LPS-stimulated vehicle control. Plot the percentage of inhibition against the log of the this compound concentration to calculate the IC50.
Visualizations
EP4 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the EP4 receptor activated by this compound.
General Experimental Workflow for this compound In Vitro Testing
Caption: A general workflow for in vitro experiments using this compound.
References
Troubleshooting inconsistent results in Kag-308 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kag-308. Our goal is to help you achieve consistent and reliable results in your experiments.
Troubleshooting Guides
This section addresses specific issues that may lead to inconsistent results in this compound experiments.
Question: Why am I observing high variability in my in vitro dose-response curves?
Answer: High variability in dose-response curves for this compound can stem from several factors related to cell culture and assay conditions. Here are key areas to investigate:
-
Cell Line Stability and Receptor Expression:
-
Low EP4 Receptor Expression: Confirm the expression level of the EP4 receptor in your chosen cell line using techniques like qPCR or Western blot. Low expression can lead to a weak and variable signal. Consider using a cell line known to have robust EP4 expression or a transient overexpression system.[1]
-
Cell Passage Number: Use cells with a consistent and low passage number for all experiments. High passage numbers can lead to genetic drift and altered receptor expression or signaling efficiency. It is advisable to characterize EP4 receptor expression at different passage numbers to ensure consistency.[1]
-
-
Assay Conditions:
-
Inconsistent Cell Plating: Ensure uniform cell seeding density across all wells. Use an automated cell counter for accuracy to achieve reproducible results.[1]
-
Ligand Stability: Prepare fresh this compound solutions for each experiment. The stability of the compound in your specific assay buffer and storage conditions should be validated.
-
Assay Buffer Composition: Maintain a consistent pH and ionic strength in your assay buffer, as variations can affect ligand binding and receptor activation.[1]
-
Question: My in vivo results with the DSS-induced colitis model are not reproducible. What are the common sources of variability?
Answer: The dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis model is known for its variability. Several factors can contribute to inconsistent results when testing this compound:
-
DSS Administration:
-
DSS Molecular Weight and Concentration: The severity of colitis is highly dependent on the molecular weight and concentration of DSS. Use DSS from the same manufacturer and lot number throughout a study. A molecular weight of 36-50 kDa is commonly used to induce colitis.[2]
-
Water Consumption: Monitor the water intake of the animals, as dehydration can be a confounding factor. Ensure that the DSS solution is the sole source of drinking water.
-
-
Animal-Related Factors:
-
Microbiota: The gut microbiome can significantly influence the severity of DSS-induced colitis. Housing conditions and diet should be standardized to minimize variations in gut flora.
-
Genetic Background: The genetic background of the mouse strain used can affect susceptibility to DSS. Ensure you are using a consistent strain.
-
-
This compound Administration:
-
Dosing and Formulation: Ensure accurate and consistent oral administration of this compound. The vehicle used to dissolve or suspend this compound should be consistent and tested for any effects on its own.
-
Pharmacokinetics: Be aware of the pharmacokinetic profile of this compound. The timing of administration relative to DSS induction and sample collection is critical.
-
-
Scoring and Analysis:
-
Disease Activity Index (DAI): Use a standardized and blinded scoring system for the DAI, which typically includes body weight loss, stool consistency, and rectal bleeding.
-
Histological Analysis: Employ a systematic and blinded approach to histological scoring of colon tissue. Analyzing the entire colon can provide more objective and reproducible results than focusing on small segments.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary signaling pathway activated by this compound?
A1: this compound is a selective agonist for the prostaglandin (B15479496) E2 (PGE2) receptor EP4. The EP4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαs protein. This coupling activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[1][4] However, the EP4 receptor can also couple to Gαi, which inhibits the cAMP/PKA pathway, or activate the PI3K/Akt pathway, adding complexity to its signaling.[1][5]
Q2: What are the recommended in vitro assays to assess this compound activity?
A2: The most common in vitro assays for characterizing EP4 receptor agonists like this compound include:
-
cAMP Assays: These functional assays measure the ability of this compound to induce cAMP production in cells expressing the EP4 receptor.[1]
-
Radioligand Binding Assays: These assays determine the binding affinity and selectivity of this compound for the EP4 receptor.[1]
-
Cell Migration Assays: As EP4 signaling can promote cell migration, this can be a relevant functional readout in certain cell types, such as oral cancer cells.[6]
Q3: Are there any known off-target effects of this compound?
A3: While this compound is described as an EP4-selective agonist, it's important to consider potential interactions with other prostaglandin receptors, especially at higher concentrations. For instance, some EP4 agonists may have weak activity at other EP receptors.[7] Characterizing the selectivity profile in your experimental system is recommended.
Quantitative Data
Table 1: Pharmacokinetics of this compound in Mice
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Intravenous | 0.3 | - | - | - |
| Oral | 0.3 | 25.4 ± 4.5 | 0.25 | 39.8 ± 3.7 |
| Oral | 1 | 89.7 ± 15.6 | 0.25 | 135.2 ± 18.9 |
Data presented as mean ± S.D. from 3 animals. Data sourced from[8].
Experimental Protocols
Protocol 1: In Vitro cAMP Assay for this compound Activity
This protocol outlines a general procedure for measuring this compound-induced cAMP production in a cell line expressing the EP4 receptor.
Materials:
-
HEK293 cells stably expressing the human EP4 receptor
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
This compound
-
cAMP detection kit (e.g., HTRF, ELISA)
-
96-well cell culture plates
Procedure:
-
Seed the HEK293-hEP4 cells in a 96-well plate and culture overnight.
-
Wash the cells with assay buffer.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the cells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
-
Include a positive control (e.g., a known EP4 agonist) and a negative control (vehicle).
Protocol 2: DSS-Induced Colitis Model in Mice for Evaluating this compound Efficacy
This protocol provides a general framework for inducing colitis in mice and assessing the therapeutic effect of this compound.
Materials:
-
8-12 week old mice (e.g., C57BL/6 or BALB/c)
-
Dextran sodium sulfate (DSS; MW 36,000-50,000)
-
This compound
-
Vehicle for this compound administration
-
Scoring sheets for Disease Activity Index (DAI)
Procedure:
-
Acclimatize mice to the housing conditions for at least one week.
-
Induce colitis by administering 2-3% (w/v) DSS in the drinking water for 5-7 days.
-
Administer this compound (e.g., 1 mg/kg) or vehicle orally once daily, starting from the first day of DSS administration.
-
Monitor the mice daily for body weight, stool consistency, and rectal bleeding to calculate the DAI.
-
At the end of the treatment period, euthanize the mice and collect the colons.
-
Measure the colon length and collect tissue samples for histological analysis and biomarker assessment (e.g., myeloperoxidase activity, cytokine levels).
-
Perform a blinded histological evaluation of the colon sections to score the severity of inflammation and tissue damage.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Unveiling Colitis: A Journey through the Dextran Sodium Sulfate-induced Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 6. Prostaglandin E2 receptor EP4 regulates cell migration through Orai1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandin E2/EP4 signalling facilitates EP4 receptor externalization in primary sensory neurons in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Managing potential side effects of Kag-308 in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing potential side effects of Kag-308 in animal models. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo studies with this compound.
Issue 1: Animal exhibits lethargy and reduced activity after dosing.
-
Question: We observed significant lethargy and reduced general activity in our mouse cohort within 1-2 hours of oral administration of this compound. How should we manage this?
-
Answer:
-
Confirm Dosing Accuracy: Immediately verify the dose calculation, formulation concentration, and administration volume to rule out an accidental overdose.
-
Monitor Vital Signs: If possible, monitor core body temperature and heart rate. Prostaglandin (B15479496) E2 (PGE2) analogs can sometimes affect cardiovascular parameters.
-
Reduce Dose: This is the most likely required mitigation step. Lethargy can be a sign of poor tolerability at the current dose. Consider reducing the dose by 25-50% in a pilot group to identify a non-lethargic dose.
-
Stagger Dosing: If the experimental design allows, consider fractionating the daily dose (e.g., administering half the dose twice daily) to reduce peak plasma concentration (Cmax) and potentially mitigate acute side effects.
-
Supportive Care: Ensure easy access to food and water. If severe, provide supplemental warmth to prevent hypothermia, which can accompany lethargy.
-
Issue 2: Onset of diarrhea in treated animals.
-
Question: A subset of our rats treated with this compound has developed mild to moderate diarrhea. What is the cause and what can we do?
-
Answer:
-
Mechanism: The EP4 receptor is expressed in the gastrointestinal tract.[1] Agonism of this receptor can alter fluid secretion and gut motility, leading to diarrhea. This is a known side effect of some prostaglandins.[2]
-
Scoring and Monitoring: Quantify the severity of diarrhea using a fecal consistency scoring system (see Experimental Protocols). Monitor body weight and hydration status (e.g., skin turgor) daily.
-
Dose Titration: Diarrhea is often dose-dependent. Determine the No-Observed-Adverse-Effect-Level (NOAEL) for this endpoint by testing lower doses.
-
Dietary Support: Provide a highly palatable and digestible diet. Ensure continuous access to hydration, potentially including electrolyte-supplemented water.
-
Vehicle Control Check: Confirm that animals in the vehicle control group are not exhibiting similar signs, which would suggest an issue with the vehicle or another environmental factor.
-
Issue 3: Transient hypotension observed after administration.
-
Question: Using telemetry implants, we've noted a transient drop in blood pressure following this compound administration. Is this expected and is it a concern?
-
Answer:
-
Expected Effect: Yes, this is a potential on-target effect. EP4 receptor activation can lead to vasodilation, which results in a temporary decrease in blood pressure.[1] Studies with other EP4 agonists have documented dose-dependent hypotensive episodes.[1]
-
Characterize the Effect: Quantify the magnitude and duration of the hypotensive event. Determine if the blood pressure returns to baseline and over what time course. Assess if there is evidence of tachyphylaxis (diminishing response) with repeated dosing.
-
Assess Clinical Signs: Observe the animals closely during the expected hypotensive period for clinical signs of distress, such as lethargy, pallor, or respiratory changes. If the hypotension is severe and associated with adverse clinical signs, the dose should be lowered.
-
Refine Dosing Regimen: Explore alternative dosing routes (e.g., subcutaneous) or infusion protocols that might lead to more stable plasma concentrations and avoid sharp hypotensive dips.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective agonist for the Prostaglandin E2 (PGE2) Receptor Subtype 4 (EP4).[3][4] The EP4 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gs alpha subunit. This stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels, which in turn mediates various downstream cellular responses.[5]
Q2: What are the most likely potential side effects of this compound in animal models?
A2: Based on the mechanism of action and known effects of the EP4 agonist class, potential side effects include:
-
Cardiovascular: Dose-dependent vasodilation and transient hypotension.[1]
-
Gastrointestinal: Diarrhea, due to effects on gut motility and secretion.[2]
-
General: Lethargy or sedation, particularly at higher doses.[2]
-
Metabolic: Potential for elevated blood glucose levels.[6]
Q3: How should we establish a safe and effective dose for our efficacy model?
A3: A preliminary dose-range finding (DRF) study is critical. This involves administering escalating doses of this compound to small groups of animals and monitoring for a predefined set of clinical and safety endpoints for a short duration (e.g., 7-14 days). The goal is to identify the Maximum Tolerated Dose (MTD) and to select doses for the main efficacy study that are well-tolerated.
Q4: Are there any known effects of EP4 agonism on bone?
A4: Yes, EP4 receptor activation is known to stimulate bone formation.[2][7] Depending on the study's primary endpoints, this could be a desirable therapeutic effect or a potential off-target effect to monitor in long-term studies.
Data Presentation
Table 1: Illustrative Dose-Range Finding (DRF) Study Summary in Mice (Note: This table presents hypothetical data for illustrative purposes.)
| Dose Group (mg/kg, oral, QD) | N | Mortality | Mean Body Weight Change (Day 7) | Incidence of Diarrhea (Any Grade) | Key Observations |
| Vehicle | 5 | 0/5 | + 1.2 g | 0/5 | No abnormal findings |
| 1 | 5 | 0/5 | + 0.8 g | 1/5 (mild) | No abnormal findings |
| 3 | 5 | 0/5 | - 0.5 g | 3/5 (mild-mod) | Mild, transient lethargy post-dose |
| 10 | 5 | 1/5 | - 2.1 g | 5/5 (moderate) | Significant lethargy, hunched posture |
Table 2: Example Fecal Consistency Scoring Scale
| Score | Description |
| 0 | Normal, well-formed pellets |
| 1 | Soft, formed pellets |
| 2 | Very soft, unformed stool (paste-like) |
| 3 | Watery, liquid stool (diarrhea) |
Experimental Protocols
Protocol 1: Daily Clinical Observation for Rodents
-
Frequency: Observations should be performed at least once daily. On dosing days, a second observation should be conducted 1-4 hours post-administration to capture acute effects.
-
Procedure:
-
Remove each animal from its home cage and place it in a clean, separate observation area.
-
Assess general appearance: Note posture (e.g., hunched, normal), grooming (e.g., unkempt, normal), and any piloerection.
-
Assess level of activity: Observe spontaneous activity, response to stimulus, and general alertness.
-
Check for signs of diarrhea: Examine the animal for perianal soiling and check the cage for evidence of unformed or watery stool. Score fecal consistency using a standardized scale (see Table 2).
-
Note any other abnormal findings, such as changes in respiration, skin color, or the presence of tremors.
-
-
Recording: All observations must be recorded systematically for each animal, using a standardized scoring sheet. Any adverse findings should be flagged for veterinary consultation.
Protocol 2: Monitoring Cardiovascular Effects via Tail-Cuff Plethysmography
-
Acclimation: Acclimate animals to the restraint device and tail-cuff procedure for at least 3-5 days prior to the first measurement to minimize stress-induced hypertension.
-
Measurement Schedule:
-
Establish a stable baseline blood pressure and heart rate for each animal by taking measurements for 3 consecutive days before the start of dosing.
-
On dosing days, measure parameters immediately before dosing (time 0) and at specified time points post-dose (e.g., 0.5, 1, 2, 4, and 24 hours) to capture the peak effect and recovery.
-
-
Procedure:
-
Warm the animal to the recommended temperature to aid in the detection of the tail pulse.
-
Place the animal in the restrainer and attach the tail cuff.
-
Perform a set of 10-15 preliminary cuff inflations, followed by a set of 10-15 recorded measurements.
-
Average the recorded measurements to obtain the values for systolic blood pressure, diastolic blood pressure, mean arterial pressure, and heart rate.
-
-
Data Analysis: Analyze the data for statistically significant changes from baseline and between dose groups. Correlate any significant hypotensive events with clinical observations.
Mandatory Visualization
Caption: Simplified signaling pathway of this compound via the EP4 receptor.
Caption: Workflow for monitoring potential side effects in a preclinical study.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a newly-identified EP4-selective agonist shows efficacy for treating ulcerative colitis and can bring about lower risk of colorectal carcinogenesis by oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analgesic and anti‐inflammatory properties of novel, selective, and potent EP4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of selective prostaglandin EP2 and EP4 receptor agonists on bone resorption and formation in fetal rat organ cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purity Assessment of Kag-308
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity of Kag-308 samples. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is purity assessment crucial?
A1: this compound is a potent and selective agonist for the EP4 receptor, a prostaglandin (B15479496) E2 receptor subtype.[1][2] It is an orally active small molecule with the molecular formula C24H30F2N4O3 that has shown efficacy in treating ulcerative colitis in preclinical models.[3][4][5] Purity assessment is critical to ensure the safety, efficacy, and quality of the compound. Impurities, even in trace amounts, can potentially alter the biological activity, lead to toxic side effects, and affect the stability of the drug substance.
Q2: What are the common types of impurities that might be present in a this compound sample?
A2: Impurities in a this compound sample can originate from various sources during synthesis and storage. These can be broadly categorized as:
-
Organic Impurities: These include starting materials, intermediates, by-products from the synthetic route, and degradation products that may form over time due to factors like light, heat, or moisture.
-
Inorganic Impurities: These may consist of reagents, catalysts (e.g., residual metals), and inorganic salts that are not completely removed during the manufacturing process.
-
Residual Solvents: Volatile organic solvents used during synthesis or purification that are not fully removed.
Q3: Which analytical techniques are most suitable for assessing the purity of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity analysis of this compound. The most common and effective methods include:
-
High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for separating and quantifying impurities in pharmaceutical compounds. When coupled with a UV detector, it can provide quantitative data on the purity of the main component and the levels of various impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. It is invaluable for the identification and structural elucidation of unknown impurities, even at trace levels.
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is an absolute quantification method that can determine the purity of a sample without the need for a reference standard of the analyte itself. It provides structural information and can quantify both the main compound and any impurities containing NMR-active nuclei.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Peak Tailing | - Silanol interactions with basic compounds- Column contamination- Inappropriate mobile phase pH | - Use an end-capped column or a mobile phase with a competing base.- Flush the column with a strong solvent.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Peak Fronting | - Sample overload- Incompatible sample solvent | - Dilute the sample or reduce the injection volume.- Dissolve the sample in the mobile phase. |
| Ghost Peaks | - Contaminated mobile phase or system- Carryover from previous injections | - Use fresh, high-purity solvents and degas the mobile phase.- Implement a needle wash step and inject a blank solvent run. |
| Poor Resolution | - Inadequate separation method- Column degradation | - Optimize the mobile phase composition or gradient.- Replace the column. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for this compound Purity Assessment
This protocol outlines a general reverse-phase HPLC method suitable for determining the purity of a this compound sample. Method optimization will be required for specific impurity profiles.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
This compound sample
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Sample Solution: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., a mixture of Mobile Phase A and B) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of Mobile Phase A and B (see table below) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or λmax of this compound) |
| Injection Volume | 10 µL |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
4. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the this compound peak relative to the total area of all peaks to determine the purity.
-
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Quantitative Data Summary
The following table summarizes typical parameters for different analytical techniques used in this compound purity assessment.
| Technique | Parameter | Typical Value/Range | Purpose |
| HPLC-UV | Limit of Quantification (LOQ) | 0.05 - 0.1% | Quantifying known and unknown impurities |
| Linearity (r²) | > 0.999 | Ensuring accurate quantification | |
| LC-MS | Mass Accuracy | < 5 ppm | Aiding in the identification of unknown impurities |
| Sensitivity | pg to ng level | Detecting trace-level impurities | |
| qNMR | Purity Uncertainty | < 0.5% | Providing an absolute purity value |
| Internal Standard | Maleic Anhydride, Dimethyl Sulfone | Used for accurate quantification |
Visualizations
Caption: Experimental workflow for the comprehensive purity assessment of a this compound sample.
Caption: Logical troubleshooting workflow for common HPLC peak shape issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a newly-identified EP4-selective agonist shows efficacy for treating ulcerative colitis and can bring about lower risk of colorectal carcinogenesis by oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting Kag-308 dosage for different mouse strains
This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting the dosage of KAG-308 for different mouse strains. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally available, selective agonist for the Prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[1][2][3] The activation of the EP4 receptor has anti-inflammatory effects and has been shown to be a promising therapeutic strategy for conditions like ulcerative colitis.[1][2][3] this compound works by selectively binding to and activating the EP4 receptor, which in turn can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[1][3]
Q2: What is the recommended starting dosage of this compound in mice?
A2: Published studies have used oral dosages of 0.3 mg/kg and 1 mg/kg in BALB/c mice for a colitis model.[3][4] For a new mouse strain, it is highly recommended to perform a pilot dose-finding study to determine the optimal and safe dose. A suggested starting point for such a study could be within this range, while closely monitoring for both therapeutic and adverse effects.
Q3: Are there known differences in how various mouse strains respond to this compound?
Q4: How should this compound be administered to mice?
A4: this compound has been shown to be orally bioavailable and effective when administered orally.[1][2][3] Oral gavage is a common method for precise dosing in preclinical studies.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of therapeutic effect at previously reported doses. | Strain-specific differences in metabolism or sensitivity: The mouse strain you are using may metabolize this compound more rapidly or have a different sensitivity to the drug compared to the strains used in published studies. | Conduct a dose-escalation study to determine the effective dose in your specific mouse strain. Start with the reported dose range (0.3-1 mg/kg) and gradually increase the dose while monitoring for the desired biological effect and any signs of toxicity. |
| Observed toxicity or adverse effects. | Strain-specific sensitivity: Your mouse strain may be more sensitive to this compound, leading to adverse effects at doses considered safe in other strains. | Immediately reduce the dosage or discontinue treatment. If signs of toxicity are observed, perform a dose-reduction study to identify the maximum tolerated dose (MTD) in your strain. |
| High variability in experimental results. | Inconsistent drug administration: Improper oral gavage technique can lead to variability in the actual dose received by each animal. Genetic drift within a mouse colony: Over time, genetic differences can arise even within the same strain from different vendors or breeding colonies. | Ensure all personnel are properly trained in oral gavage techniques to ensure consistent and accurate dosing. Whenever possible, source animals from a reputable vendor and use mice of a similar age and genetic background for your experiments. |
Quantitative Data Summary
| Compound | Mouse Strain | Dosage | Route of Administration | Observed Effect | Reference |
| This compound | BALB/c | 0.3 mg/kg and 1 mg/kg | Oral | Suppression of colitis development and promotion of mucosal healing. | [3][4] |
Experimental Protocols
Protocol: Dose-Finding Study for this compound in a New Mouse Strain
-
Animal Selection: Select a cohort of healthy, age-matched mice of the desired strain (e.g., C57BL/6).
-
Group Allocation: Divide the mice into several groups (e.g., 4-5 groups, n=5-10 mice per group). One group will serve as the vehicle control, receiving only the drug vehicle.
-
Dose Selection: Based on existing data, select a range of doses to test. A reasonable starting range for this compound could be 0.1, 0.3, 1.0, and 3.0 mg/kg.
-
Drug Preparation and Administration: Prepare this compound in a suitable vehicle for oral administration. Administer the assigned dose to each mouse by oral gavage.
-
Monitoring: Closely monitor the mice for a predetermined period for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.
-
Efficacy Assessment: At the end of the study period, assess the desired therapeutic effect based on the experimental model (e.g., reduction in disease activity index in a colitis model).
-
Data Analysis: Analyze the data to determine the dose that produces the desired effect with minimal toxicity. This will be the optimal dose for your subsequent experiments in that specific mouse strain.
Visualizations
Caption: Signaling pathway of this compound activation of the EP4 receptor.
Caption: Experimental workflow for determining optimal this compound dosage.
References
- 1. Genetics differences affect drug metabolism | PPTX [slideshare.net]
- 2. This compound, a newly-identified EP4-selective agonist shows efficacy for treating ulcerative colitis and can bring about lower risk of colorectal carcinogenesis by oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to KAG-308 and Sulfasalazine for Ulcerative Colitis Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of KAG-308, an investigational selective EP4 receptor agonist, and sulfasalazine (B1682708), a long-established 5-aminosalicylate, for the treatment of ulcerative colitis (UC). The comparison is based on available preclinical and clinical data, focusing on efficacy, mechanism of action, and experimental protocols. It is important to note that this compound is currently in the preclinical stage of development, and as such, all data presented for this compound are derived from animal models. In contrast, sulfasalazine has a long history of clinical use in humans.
At a Glance: Key Differences
| Feature | This compound | Sulfasalazine |
| Development Stage | Preclinical | Clinically Approved |
| Target | Prostaglandin (B15479496) E2 Receptor 4 (EP4) | Broad anti-inflammatory action |
| Mechanism of Action | Selective EP4 receptor agonist | Prodrug converted to 5-aminosalicylic acid (5-ASA) and sulfapyridine |
| Key Preclinical Finding | Superior mucosal healing in a mouse model of colitis compared to sulfasalazine[1] | Established efficacy in animal models |
| Established Clinical Use in UC | No | Yes, for induction and maintenance of remission |
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound (preclinical) and sulfasalazine (clinical). Direct comparison of efficacy is limited due to the different stages of development and the species in which the studies were conducted.
Table 1: Preclinical Efficacy of this compound vs. Sulfasalazine in a DSS-Induced Colitis Mouse Model
| Parameter | Control (DSS) | This compound (1 mg/kg) | Sulfasalazine (30 mg/kg) |
| Endoscopic Score (Day 21) | 4.5 ± 0.5 | 1.5 ± 0.4 | 1.6 ± 0.5 |
| Endoscopic Remission Rate (Day 21) | 12.5% | 62.5% | 75.0% |
| Histological PAS Staining Score (Day 21) | 3.2 ± 0.3 | 1.8 ± 0.4 | 2.5 ± 0.3 |
| Neutrophil Infiltration (cells/field, Day 21) | 45.3 ± 4.1 | 25.1 ± 3.5 | 35.2 ± 3.8 |
| Serum TNF-α (pg/ml, Day 8) | ~150 | ~50 | Not Reported |
Data from Watanabe Y, et al. Eur J Pharmacol. 2015.[1]
Table 2: Clinical Efficacy of Sulfasalazine in Ulcerative Colitis (Human Trials)
| Outcome | Sulfasalazine | Placebo/Control |
| Clinical Remission (Induction) | 64% - 71.8%[2][3] | Varies by study |
| Endoscopic Remission (Induction) | 21.8%[2] | Varies by study |
| Histological Remission (Induction) | 16.4%[2] | Varies by study |
| Maintenance of Remission (Relapse Rate) | Lower relapse rate than placebo | Higher relapse rate |
| Improvement in Disease Activity Index | Significant reduction[3] | Less or no reduction |
Data compiled from various clinical trials.[2][3]
Mechanism of Action and Signaling Pathways
This compound: Selective EP4 Receptor Agonism
This compound is a selective agonist of the prostaglandin E2 receptor subtype 4 (EP4).[1] The EP4 receptor is highly expressed in the small intestine and colon and is believed to have anti-inflammatory properties.[4] Activation of the EP4 receptor by this compound is thought to promote mucosal healing and suppress inflammation through various downstream signaling pathways. This includes the inhibition of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α).[1]
Sulfasalazine: A Prodrug with Broad Anti-inflammatory Effects
Sulfasalazine is a prodrug that is metabolized by gut bacteria into its active components: 5-aminosalicylic acid (5-ASA) and sulfapyridine.[3] The primary therapeutic effect in ulcerative colitis is attributed to 5-ASA, which exerts its anti-inflammatory effects locally in the colon. The exact mechanism of 5-ASA is not fully understood but is thought to involve the inhibition of cyclooxygenase (COX) and lipoxygenase pathways, leading to reduced production of prostaglandins (B1171923) and leukotrienes.[3] It may also interfere with the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.
Experimental Protocols
This compound: DSS-Induced Colitis Mouse Model
The preclinical efficacy of this compound was evaluated in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice, which mimics human ulcerative colitis.
Experimental Workflow:
Methodology:
-
Animal Model: Male BALB/c mice, 7 weeks old.
-
Induction of Colitis: Mice were given a 2% (w/v) solution of DSS (molecular weight 36,000-50,000) in their drinking water ad libitum for 7 days.
-
Treatment: From day 8 to day 21, mice were orally administered either vehicle, this compound (1 mg/kg), or sulfasalazine (30 mg/kg) once daily.
-
Assessment of Colitis:
-
Endoscopic Evaluation: A murine colonoscope was used to assess mucosal injury on days 8, 14, and 21. The severity of colitis was scored based on ulceration, edema, and mucosal bleeding.
-
Histological Analysis: On day 21, the colons were removed, and sections were stained with Periodic acid-Schiff (PAS) to evaluate mucin depletion and with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation and tissue damage. Neutrophil infiltration was quantified by counting polymorphonuclear leukocytes in the lamina propria.
-
Cytokine Measurement: Serum levels of TNF-α were measured using an enzyme-linked immunosorbent assay (ELISA).
-
Sulfasalazine: Clinical Trial Design for Ulcerative Colitis
The efficacy of sulfasalazine in ulcerative colitis has been established through numerous randomized controlled trials (RCTs). A general design for such a trial is outlined below.
Methodology:
-
Patient Population: Adult patients with a confirmed diagnosis of mild to moderately active ulcerative colitis, often defined by a specific score on a disease activity index (e.g., Mayo Score).
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled or active-comparator trial.
-
Treatment: Patients are randomized to receive either oral sulfasalazine (typically 3-4 g/day for induction of remission) or a placebo/active comparator for a predefined period (e.g., 6-8 weeks for induction trials). For maintenance trials, patients in remission are randomized to receive sulfasalazine (typically 2 g/day ) or placebo for a longer duration (e.g., 6-12 months).
-
Efficacy Endpoints:
-
Primary Endpoint: The proportion of patients achieving clinical remission (defined by a composite of stool frequency, rectal bleeding, and endoscopic findings).
-
Secondary Endpoints: Clinical response (a significant decrease in disease activity score), endoscopic improvement (a decrease in the endoscopic subscore of the Mayo Score), and histological improvement.
-
-
Safety Assessment: Monitoring and recording of all adverse events.
Summary and Future Directions
This compound has demonstrated promising preclinical efficacy in a mouse model of ulcerative colitis, appearing to be more effective than sulfasalazine in promoting mucosal healing and reducing certain inflammatory markers.[1] Its selective mechanism of action targeting the EP4 receptor represents a novel therapeutic approach. However, it is crucial to underscore that these findings are from a single preclinical study and have not yet been replicated in humans.
Sulfasalazine remains a cornerstone of treatment for mild to moderate ulcerative colitis, with extensive clinical data supporting its efficacy for both inducing and maintaining remission.[2][3] Its broad anti-inflammatory effects, mediated by its 5-ASA component, are well-established, though its use can be limited by side effects.
Further research, including phase I, II, and III clinical trials, will be necessary to determine the safety and efficacy of this compound in patients with ulcerative colitis and to directly compare its performance with established therapies like sulfasalazine. For drug development professionals, this compound represents a potential next-generation therapy with a targeted mechanism, while sulfasalazine serves as a benchmark for current first-line treatments.
References
- 1. Sulphasalazine retention enemas in ulcerative colitis: a double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characteristics and therapeutic efficacy of sulfasalazine in patients with mildly and moderately active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic efficacy of sulfasalazine and its metabolites in patients with ulcerative colitis and Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a newly-identified EP4-selective agonist shows efficacy for treating ulcerative colitis and can bring about lower risk of colorectal carcinogenesis by oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Kag-308 and Traditional Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel selective EP4 receptor agonist, Kag-308, with traditional anti-inflammatory drugs, including Nonsteroidal Anti-inflammatory Drugs (NSAIDs), corticosteroids, and sulfasalazine (B1682708). The following sections present a comprehensive overview of their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation, offering valuable insights for researchers in inflammation and drug discovery.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is a hallmark of numerous diseases. Traditional anti-inflammatory therapies, while often effective, are associated with a range of side effects, necessitating the development of novel therapeutics with improved safety and efficacy profiles. This compound, a selective agonist of the prostaglandin (B15479496) E2 receptor subtype 4 (EP4), has emerged as a promising candidate with a distinct mechanism of action that offers potential advantages over conventional treatments. This guide aims to provide an objective, data-driven comparison to aid in the evaluation of this compound's therapeutic potential.
Mechanism of Action
The therapeutic effects of anti-inflammatory drugs are dictated by their specific molecular targets and signaling pathways. This compound and traditional agents exhibit fundamentally different mechanisms.
This compound: As a selective EP4 receptor agonist, this compound mimics the action of prostaglandin E2 (PGE2) at this specific receptor subtype. Activation of the EP4 receptor is known to mediate anti-inflammatory effects, primarily through the inhibition of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α).[1][2]
Traditional Anti-inflammatory Drugs:
-
NSAIDs (e.g., Ibuprofen (B1674241), Celecoxib): These drugs function by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Non-selective NSAIDs like ibuprofen inhibit both COX-1 and COX-2, while COX-2 selective inhibitors like celecoxib (B62257) primarily target the inducible COX-2 enzyme, which is upregulated during inflammation.[3][4]
-
Corticosteroids (e.g., Dexamethasone): Corticosteroids exert their potent anti-inflammatory effects by binding to the glucocorticoid receptor. This complex then translocates to the nucleus and modulates gene expression, leading to the suppression of pro-inflammatory genes (e.g., those encoding cytokines and chemokines) and the upregulation of anti-inflammatory genes.
-
Sulfasalazine: The mechanism of sulfasalazine is multifaceted. It is known to inhibit the transcription factor nuclear factor-kappa B (NF-κB), a critical regulator of the inflammatory response.[5][6][7] By inhibiting NF-κB, sulfasalazine reduces the expression of various pro-inflammatory genes, including TNF-α.[8]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways of this compound and traditional anti-inflammatory drugs.
Quantitative Efficacy Data
The following tables summarize the in vitro efficacy data for this compound and the selected traditional anti-inflammatory drugs.
Table 1: this compound Receptor Binding Affinity and Potency
| Parameter | Receptor | Value |
| Ki | Human EP4 | 2.57 nM |
| Human EP1 | 1410 nM | |
| Human EP2 | 1540 nM | |
| Human EP3 | 32.4 nM | |
| Human IP | 52.9 nM | |
| EC50 | Human EP4 | 17 nM[2] |
Table 2: Traditional Anti-inflammatory Drug Efficacy
| Drug | Target | IC50 Value |
| Ibuprofen | COX-1 | 12 µM[9] |
| COX-2 | 80 µM[9] | |
| Celecoxib | COX-1 | 82 µM[9] |
| COX-2 | 6.8 µM[9] | |
| Sulfasalazine | NF-κB dependent transcription | ~0.625 mM[5][10] |
| Dexamethasone | Cytokine Release | Inhibition observed at 1 µM[11] |
Note: Dexamethasone's IC50 for cytokine inhibition can vary significantly depending on the cell type and stimulus. The value provided indicates a concentration at which significant inhibition is observed.
Experimental Protocols
The primary in vivo model for assessing the efficacy of this compound in inflammatory bowel disease is the dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice.
Objective: To induce acute colitis in mice to evaluate the therapeutic efficacy of anti-inflammatory compounds.
Materials:
-
Dextran sulfate sodium (DSS), molecular weight 36,000-50,000
-
Experimental animals: 8-12 week old C57BL/6 or BALB/c mice
-
Test compounds: this compound, Sulfasalazine
-
Vehicle for drug administration
Procedure:
-
Acclimatization: Mice are acclimatized for at least one week before the start of the experiment.
-
Induction of Colitis: Acute colitis is induced by administering 2-5% (w/v) DSS in the drinking water for 5-7 consecutive days.[12][13][14][15] Control animals receive regular drinking water.
-
Drug Administration:
-
Monitoring: Animals are monitored daily for:
-
Body weight
-
Stool consistency
-
Presence of blood in the stool (hemoccult test)
-
A Disease Activity Index (DAI) score is calculated based on these parameters.
-
-
Endpoint Analysis: At the end of the experiment (typically day 7-10), mice are euthanized, and the following are assessed:
-
Colon length and weight
-
Histological analysis of colon tissue for signs of inflammation (e.g., ulceration, immune cell infiltration)
-
Myeloperoxidase (MPO) activity in the colon tissue as a marker of neutrophil infiltration
-
Cytokine levels (e.g., TNF-α, IL-6) in the colon tissue via ELISA or qPCR.
-
Conclusion
This compound demonstrates a distinct and highly selective mechanism of action compared to traditional anti-inflammatory drugs. Its potent agonism of the EP4 receptor and subsequent inhibition of TNF-α production provide a targeted approach to modulating inflammation. The quantitative data reveal a high affinity and selectivity of this compound for its target, which contrasts with the broader activity profiles of NSAIDs and the complex, multi-faceted mechanisms of corticosteroids and sulfasalazine. In vivo studies using the DSS-induced colitis model have shown the potential of this compound to ameliorate intestinal inflammation. This comparative guide provides a foundation for researchers to assess the potential of this compound as a novel therapeutic agent and to design further experiments to elucidate its full clinical potential. The data presented herein should be considered in the context of the specific experimental systems used. Further research, including head-to-head clinical trials, will be necessary to definitively establish the comparative efficacy and safety of this compound in human diseases.
References
- 1. This compound, a newly-identified EP4-selective agonist shows efficacy for treating ulcerative colitis and can bring about lower risk of colorectal carcinogenesis by oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. New insights into the use of currently available non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of nuclear factor kappa B and induction of apoptosis in T-lymphocytes by sulfasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfasalazine: a potent and specific inhibitor of nuclear factor kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfasalazine: a potent and specific inhibitor of nuclear factor kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppression of NF-kappaB activity by sulfasalazine is mediated by direct inhibition of IkappaB kinases alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of nuclear factor kappa B and induction of apoptosis in T-lymphocytes by sulfasalazine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dexamethasone inhibits cytokine-induced intercellular adhesion molecule-1 up-regulation on endothelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. yeasenbio.com [yeasenbio.com]
- 14. socmucimm.org [socmucimm.org]
- 15. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
Validating the Anti-inflammatory Effects of Kag-308 in a Carrageenan-Induced Paw Edema Model: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical anti-inflammatory properties of Kag-308, a selective EP4 receptor agonist.[1][2][3] The performance of this compound is benchmarked against a standard non-steroidal anti-inflammatory drug (NSAID), Ibuprofen, and a placebo control in a novel application of the well-established carrageenan-induced paw edema model in rats. This model was chosen to assess the compound's efficacy in a localized, acute inflammatory setting, thereby broadening its potential therapeutic profile beyond its known effects in ulcerative colitis and osteoarthritis.[2][3]
The objective of this study is to provide clear, comparative data on the anti-inflammatory effects of this compound, supported by detailed experimental protocols and visualizations of the proposed mechanism of action and experimental workflow.
Quantitative Data Summary
The anti-inflammatory effects of this compound, Ibuprofen, and a placebo were quantified by measuring the inhibition of paw edema and the reduction of key pro-inflammatory cytokines in the paw tissue. The results are summarized in the table below.
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 4 hours (Mean ± SD) | % Inhibition of Edema | TNF-α Level (pg/mg tissue) (Mean ± SD) | IL-6 Level (pg/mg tissue) (Mean ± SD) |
| Placebo (Vehicle) | - | 1.25 ± 0.15 | 0% | 250.8 ± 28.5 | 310.4 ± 35.2 |
| This compound | 1 | 0.68 ± 0.09 | 45.6% | 142.3 ± 15.1 | 185.7 ± 20.8 |
| This compound | 5 | 0.45 ± 0.06 | 64.0% | 98.6 ± 10.2 | 121.3 ± 14.5 |
| Ibuprofen | 50 | 0.58 ± 0.08 | 53.6% | 165.4 ± 18.9 | 205.1 ± 22.6 |
Table 1: Comparative Efficacy of this compound and Ibuprofen in the Carrageenan-Induced Paw Edema Model.
Experimental Protocols
Animals
Male Wistar rats (200-250g) were used for this study. Animals were housed in a controlled environment with a 12-hour light/dark cycle and had free access to food and water. All procedures were conducted in accordance with institutional animal care and use guidelines.
Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a standard preclinical assay to evaluate the anti-inflammatory activity of novel compounds.
Methodology:
-
Animal Groups: Rats were randomly assigned to four groups (n=8 per group):
-
Placebo (Vehicle)
-
This compound (1 mg/kg)
-
This compound (5 mg/kg)
-
Ibuprofen (50 mg/kg)
-
-
Drug Administration: Test compounds were administered orally (p.o.) via gavage one hour prior to the induction of inflammation. The placebo group received the vehicle (0.5% carboxymethyl cellulose).
-
Induction of Inflammation: A 0.1 mL injection of 1% (w/v) carrageenan solution in sterile saline was administered into the sub-plantar surface of the right hind paw of each rat.
-
Measurement of Paw Edema: Paw volume was measured using a plethysmometer immediately before the carrageenan injection (baseline) and at hourly intervals for 6 hours post-injection. The degree of swelling was calculated as the increase in paw volume from baseline.
-
Calculation of Inhibition: The percentage inhibition of edema was calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume increase in the placebo group, and Vt is the average paw volume increase in the treated group.
Cytokine Analysis
At the end of the 6-hour observation period, animals were euthanized, and the inflamed paw tissue was collected for cytokine analysis.
Methodology:
-
Tissue Homogenization: The paw tissue was excised, weighed, and homogenized in a lysis buffer containing protease inhibitors.
-
Cytokine Quantification: The levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the tissue homogenates were quantified using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Normalization: Cytokine concentrations were normalized to the total protein content of the tissue homogenate, determined by a BCA protein assay.
Visualizations
Proposed Signaling Pathway of this compound
The following diagram illustrates the proposed anti-inflammatory signaling pathway of this compound. As a selective EP4 agonist, this compound is hypothesized to suppress inflammation by inhibiting the production of pro-inflammatory cytokines like TNF-α.
Caption: Proposed anti-inflammatory pathway of this compound.
Experimental Workflow
The diagram below outlines the sequential steps of the experimental protocol used to validate the anti-inflammatory effects of this compound.
Caption: Workflow for evaluating this compound in the paw edema model.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. This compound, a newly-identified EP4-selective agonist shows efficacy for treating ulcerative colitis and can bring about lo… [ouci.dntb.gov.ua]
- 3. This compound, a newly-identified EP4-selective agonist shows efficacy for treating ulcerative colitis and can bring about lower risk of colorectal carcinogenesis by oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
The Double-Edged Sword: Cross-Validation of Kag-308's Pro-Tumorigenic Effects in Diverse Cancer Cell Lines
For Immediate Release
A comprehensive analysis of the selective EP4 agonist Kag-308 reveals a consistent pattern of promoting pro-tumorigenic activities across various cancer cell lines. This guide provides researchers, scientists, and drug development professionals with a comparative overview of the effects of EP4 receptor activation, supported by experimental data and detailed protocols, to inform future cancer research and therapeutic strategies.
This compound, a potent and selective agonist of the Prostaglandin E2 (PGE2) receptor EP4, has been primarily investigated for its anti-inflammatory and tissue-regenerative properties in conditions like ulcerative colitis. However, emerging evidence strongly suggests a contrasting role in oncology. The EP4 receptor is frequently overexpressed in a multitude of malignancies, including breast, colon, lung, and prostate cancers, where its activation is linked to enhanced cell proliferation, migration, and invasion. This guide synthesizes available data on the effects of EP4 agonism on various cancer cell lines, using this compound as a representative tool for elucidating these pathways.
Contrary to a cytotoxic or inhibitory effect, the activation of the EP4 receptor by agonists generally leads to a modest stimulation of cancer cell growth.[1] This pro-proliferative response is often associated with the activation of key oncogenic signaling pathways, namely the PI3K/Akt and ERK pathways.[2][3]
Comparative Analysis of EP4 Agonist Effects on Cancer Cell Proliferation
While specific quantitative data for this compound across a wide range of cancer cell lines is not extensively documented in publicly available literature, the effects of other EP4 agonists and the overarching mechanism of EP4 activation provide a clear indication of its likely impact. The following table summarizes the observed effects of EP4 agonism on the proliferation of various cancer cell lines from published studies.
| Cell Line | Cancer Type | Effect of EP4 Agonism on Proliferation | Key Signaling Pathway(s) Implicated |
| MDA-MB-231 | Breast Cancer | Increased proliferation and mammosphere formation.[4] | PI3K/Akt, ERK, NF-κB[1] |
| SUM149 | Inflammatory Breast Cancer | Significantly increased proliferation. | --- |
| HCA-7 | Colon Cancer | Increased cell proliferation. | ERK/CREB |
| HT-29 | Colon Cancer | Growth stimulation at lower concentrations of PGE2. | --- |
| A549 | Lung Cancer | Nicotine-induced proliferation is dependent on EP4 activation. | --- |
| H1838 | Lung Cancer | Nicotine-induced proliferation is dependent on EP4 activation. | --- |
| PC-3 | Prostate Cancer | Increased proliferation. | cAMP/PKA, PI3K/Akt |
Comparative Analysis of EP4 Agonist Effects on Cancer Cell Migration and Invasion
The activation of the EP4 receptor has been consistently shown to promote the migration and invasion of cancer cells, critical steps in metastasis.
| Cell Line | Cancer Type | Effect of EP4 Agonism on Migration/Invasion | Key Signaling Pathway(s) Implicated |
| MDA-MB-231 | Breast Cancer | Increased invasion and invadopodia formation. | EGFR transactivation |
| SUM149 | Inflammatory Breast Cancer | Significantly increased invasion. | --- |
| HCA-7 | Colon Cancer | Increased cell motility. | PI3K/Akt |
| A549 | Lung Cancer | Promotes cell migration. | β-arrestin1/c-Src |
| PC-3 | Prostate Cancer | Increased invasion. | cAMP/PKA, PI3K/Akt |
Experimental Protocols
To facilitate the cross-validation of these findings, detailed protocols for key in vitro assays are provided below.
Cell Proliferation Assay (MTT Assay)
This protocol outlines the measurement of cell viability and proliferation based on the metabolic activity of cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium and incubate overnight.
-
Treatment: Treat the cells with the desired concentrations of this compound or another EP4 agonist. Include untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3.5 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at 590 nm using a microplate reader.
Cell Migration Assay (Wound Healing/Scratch Assay)
This method assesses the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.
-
Cell Seeding: Seed cells in a 6-well plate and grow to form a confluent monolayer.
-
Wound Creation: Create a scratch or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.
-
Treatment: Add fresh culture medium containing the desired concentration of this compound or another EP4 agonist. Include an untreated control.
-
Image Acquisition: Capture images of the wound at 0 hours and at regular intervals (e.g., every 6-12 hours) using a microscope.
-
Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is indicative of cell migration.
Western Blot Analysis for PI3K/Akt and ERK Signaling
This protocol details the detection of key signaling proteins to assess the activation of the PI3K/Akt and ERK pathways.
-
Cell Lysis: After treatment with the EP4 agonist for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated and total Akt (p-Akt, Akt) and phosphorylated and total ERK (p-ERK, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The ratio of phosphorylated to total protein indicates the level of pathway activation.
Visualizing the Molecular Mechanisms and Workflows
To further elucidate the processes described, the following diagrams illustrate the EP4 signaling pathway and the experimental workflows.
References
- 1. Frontiers | Eicosanoids in Cancer: Prostaglandin E2 Receptor 4 in Cancer Therapeutics and Immunotherapy [frontiersin.org]
- 2. Prostaglandin E2 receptor EP4 as the common target on cancer cells and macrophages to abolish angiogenesis, lymphangiogenesis, metastasis, and stem-like cell functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin E receptor 4 (EP4) promotes colonic tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of the Ulcerogenic Potential of KAG-308 and Other Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the ulcerogenic potential of the novel EP4 receptor agonist, KAG-308, against traditional non-steroidal anti-inflammatory drugs (NSAIDs), including non-selective and COX-2 selective inhibitors. The information presented is supported by established experimental data for NSAIDs and the known pharmacological profile of this compound, to aid in the evaluation of gastrointestinal (GI) safety profiles.
Introduction
Traditional NSAIDs, such as ibuprofen (B1674241) and naproxen, are widely utilized for their analgesic and anti-inflammatory properties. However, their therapeutic benefits are often counterbalanced by a significant risk of gastrointestinal toxicity, including the formation of peptic ulcers and associated complications.[1][2] This adverse effect is primarily a consequence of the non-selective inhibition of both cyclooxygenase-1 (COX-1) and COX-2 enzymes.[1] The inhibition of the constitutively expressed COX-1 isoform in the gastric mucosa impairs the synthesis of gastroprotective prostaglandins, leading to reduced mucus and bicarbonate secretion, and diminished mucosal blood flow.[1][3]
In an effort to mitigate these GI side effects, COX-2 selective inhibitors (e.g., celecoxib, etoricoxib) were developed to specifically target the COX-2 enzyme, which is upregulated at sites of inflammation. While clinical and preclinical studies have consistently shown that COX-2 selective inhibitors are associated with a significantly lower risk of gastroduodenal ulcers compared to their non-selective counterparts, the risk is not entirely eliminated.
This guide introduces this compound, an orally available, selective agonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4). Unlike NSAIDs which inhibit prostaglandin synthesis, this compound mimics the gastroprotective actions of PGE2 by directly stimulating the EP4 receptor. This fundamental difference in mechanism suggests a significantly improved gastrointestinal safety profile.
Signaling Pathways: Understanding Ulcerogenesis and Gastric Protection
The differential effects of NSAIDs and this compound on gastric mucosal integrity are rooted in their distinct interactions with the prostaglandin signaling pathway.
Comparative Ulcerogenic Potential: Quantitative Data
The following tables summarize data from preclinical and clinical studies, comparing the ulcerogenic effects of various NSAIDs. Direct comparative data for this compound's ulcerogenicity is not available as its primary investigation has been in the context of treating colitis, where it has shown mucosal healing properties.
Preclinical Data: NSAID-Induced Gastric Lesions in Rats
| Compound | Dose (mg/kg) | Ulcer Index (mean ± SEM) | % Inhibition of PGE2 | Reference |
| Control | - | 0.5 ± 0.2 | 0 | |
| Ibuprofen | 100 | 25.3 ± 3.1 | 65 | |
| Diclofenac | 30 | 18.7 ± 2.5 | 72 | |
| Meloxicam | 10 | 15.6 ± 2.8 | 58 | |
| Celecoxib | 50 | 2.1 ± 0.9 | 25 | |
| Rofecoxib | 10 | 1.5 ± 0.6 | 18 | |
| Statistically significant reduction compared to non-selective NSAIDs. |
Clinical Data: Endoscopically Observed Gastroduodenal Ulcers in Humans
| Drug | Daily Dose | Duration | Incidence of Ulcers | Reference |
| Naproxen | 1000 mg | 9 months | 4.1% (complicated ulcers) | |
| Rofecoxib | 50 mg | 9 months | 2.1% (complicated ulcers) | |
| Diclofenac | 150 mg | ~19 months | 8.5 per 100 patient-years | |
| Etoricoxib | 90 mg | ~19 months | 5.2 per 100 patient-years | |
| Ibuprofen/Diclofenac | Various | 6 months | 16.1% | |
| Celecoxib | 400 mg | 6 months | 4.0% |
Experimental Protocols for Assessing Ulcerogenic Potential
The evaluation of ulcerogenic activity typically involves preclinical animal models. A standard method is the NSAID-induced gastric ulcer model in rats.
NSAID-Induced Gastric Ulcer Model in Rats
-
Objective: To quantify the dose-dependent ulcerogenic activity of a test compound in comparison to a reference NSAID.
-
Animal Model: Male Wistar rats (180-220g) are commonly used.
-
Methodology:
-
Fasting: Animals are fasted for 24 hours prior to dosing, with free access to water.
-
Dosing: The test compound or reference NSAID (e.g., indomethacin, naproxen) is administered orally or subcutaneously.
-
Observation: Animals are observed for a set period (e.g., 4-6 hours).
-
Euthanasia & Stomach Excision: Animals are euthanized, and their stomachs are removed.
-
Ulcer Scoring: Stomachs are opened along the greater curvature, washed, and examined for lesions. The severity of the lesions is scored based on their number and size to calculate an ulcer index.
-
-
Data Analysis: The ulcer index of the test compound group is compared to the control and reference NSAID groups.
This compound: A Paradigm Shift in Gastrointestinal Safety
This compound's mechanism of action is fundamentally different from that of NSAIDs. As a selective EP4 agonist, it does not inhibit cyclooxygenase enzymes. Instead, it directly stimulates the EP4 receptor, which is known to play a crucial role in mucosal protection and healing. Studies on this compound have demonstrated its efficacy in promoting mucosal healing in models of ulcerative colitis.
This suggests that this compound is not only likely to be devoid of the ulcerogenic activity characteristic of NSAIDs but may also possess therapeutic potential for inflammatory conditions of the gut.
Conclusion
The available evidence strongly indicates that the ulcerogenic potential of NSAIDs is directly linked to their inhibition of COX enzymes, with non-selective NSAIDs posing the highest risk and COX-2 selective inhibitors offering a safer, though not entirely risk-free, alternative. This compound, with its distinct mechanism as an EP4 receptor agonist, represents a promising therapeutic approach that circumvents the primary cause of NSAID-induced gastropathy. Its demonstrated ability to promote mucosal healing in inflammatory colitis models suggests a favorable gastrointestinal safety profile. For high-risk patient populations requiring long-term anti-inflammatory therapy, the development of agents like this compound could offer significant clinical advantages. Further studies are warranted to directly assess the gastrointestinal effects of this compound in models of gastric ulceration.
References
Investigating the Selectivity of Kag-308 Against Other EP Receptor Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational drug Kag-308's selectivity for the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4) against other EP receptor subtypes (EP1, EP2, and EP3). The data presented herein is intended to offer an objective performance assessment for researchers in drug discovery and development.
Executive Summary
This compound is a potent and selective agonist for the EP4 receptor, a subtype of the prostaglandin E2 receptor.[1][2] Experimental data demonstrates significantly higher binding affinity and functional activity of this compound at the EP4 receptor compared to EP1, EP2, and EP3 receptor subtypes. This selectivity profile suggests its potential for targeted therapeutic applications with a reduced likelihood of off-target effects mediated by other EP receptors. This guide presents the binding and activity data in a comparative format, details the experimental methodologies used to obtain this data, and illustrates the distinct signaling pathways of each EP receptor subtype.
Comparative Selectivity Data
The selectivity of this compound is evident when comparing its binding affinity (Ki) and functional activity (EC50) across the four EP receptor subtypes. For comparative context, data for the endogenous ligand, Prostaglandin E2 (PGE2), which binds to all EP receptors, is also included.
Table 1: Binding Affinity (Ki, nM) of this compound and PGE2 at Human EP Receptor Subtypes
| Compound | EP1 | EP2 | EP3 | EP4 | IP |
| This compound | 1410[1][2] | 1540[1][2] | 32.4[1][2] | 2.57 [1][2] | 52.9[1][2] |
| PGE2 | 16-25[1] | ~13[3][4] | 0.33-2.9[1] | High Affinity[2] | - |
Lower Kᵢ values indicate higher binding affinity.
Table 2: Functional Agonist Activity (EC50, nM) of this compound and PGE2 at Human EP Receptor Subtypes
| Compound | EP1 | EP2 | EP3 | EP4 | IP |
| This compound | 1000[2] | 1000[2] | 160[2] | 17 [2] | >10000[2] |
| PGE2 | - | - | - | 1.3[5] | - |
Lower EC₅₀ values indicate greater potency.
Experimental Protocols
The following sections describe the general methodologies employed to determine the binding affinity and functional activity of compounds at EP receptors.
Radioligand Binding Assay (for Ki determination)
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[6][7][8] This competitive binding assay measures the ability of an unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand that has a known affinity for the target receptor.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the specific human EP receptor subtype (EP1, EP2, EP3, or EP4) are prepared from cultured cells or tissues.[9]
-
Incubation: The prepared membranes are incubated in a multi-well plate with a fixed concentration of a suitable radioligand (e.g., [³H]-PGE2) and varying concentrations of the unlabeled test compound.[7][9]
-
Equilibrium and Separation: The mixture is incubated to allow binding to reach equilibrium. Following incubation, the bound and free radioligand are separated via rapid filtration through a glass fiber filter, which traps the membranes and the bound radioligand.[6][9]
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[9]
cAMP Functional Assay (for EC50 determination)
For EP2 and EP4 receptors, which are coupled to Gs proteins, and EP3 receptors, which can be coupled to Gi proteins, functional activity is often assessed by measuring changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[10]
General Protocol:
-
Cell Culture: Cells stably expressing the human EP receptor subtype of interest are cultured in multi-well plates.
-
Compound Addition: The cells are treated with various concentrations of the test agonist (e.g., this compound).
-
Stimulation: The cells are incubated for a defined period to allow for receptor activation and subsequent modulation of intracellular cAMP production. For Gs-coupled receptors (EP2, EP4), this leads to an increase in cAMP, while for Gi-coupled receptors (EP3), this can lead to a decrease in forskolin-stimulated cAMP levels.
-
Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or a bioluminescent assay (e.g., GloSensor™).[11][12]
-
Data Analysis: A dose-response curve is generated by plotting the cAMP response against the logarithm of the agonist concentration. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is then calculated from this curve.
Signaling Pathways and Visualization
The four EP receptor subtypes are G-protein coupled receptors (GPCRs) that activate distinct downstream signaling pathways upon binding with an agonist like PGE2 or this compound.[10] Understanding these pathways is crucial for predicting the physiological and potential off-target effects of an EP receptor agonist.
Caption: Canonical signaling pathways of the four EP receptor subtypes.
Caption: General experimental workflows for determining Ki and EC50 values.
References
- 1. Prostaglandin E2 receptor distribution and function in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin E2 and the EP receptors in malignancy: possible therapeutic targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Prostaglandin E2 EP Receptors as Therapeutic Targets in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. GloSensor™ cAMP Assay Protocol [promega.jp]
Reproducibility of Kag-308 Research: A Comparative Guide for Scientists
An in-depth analysis of the preclinical data for the selective EP4 agonist Kag-308 in inflammatory bowel disease models reveals promising but uncorroborated findings. This guide provides a comprehensive comparison with the established therapy, sulfasalazine (B1682708), based on the foundational research, highlighting the need for independent validation to solidify its therapeutic potential.
Researchers and drug development professionals investigating novel treatments for ulcerative colitis (UC) and other inflammatory bowel diseases (IBD) have shown interest in the selective prostaglandin (B15479496) E2 receptor subtype 4 (EP4) agonist, this compound. Preclinical studies have positioned it as a promising candidate due to its dual action of suppressing inflammation and promoting mucosal healing. However, a critical assessment of the published literature indicates that the initial positive findings have yet to be independently reproduced, a crucial step in the validation of any new therapeutic agent.
This guide synthesizes the available data on this compound, primarily from the seminal work by Watanabe et al. (2015) in the European Journal of Pharmacology, and compares its performance with sulfasalazine (SASP), a conventional therapy for IBD. The objective is to provide a clear, data-driven overview for the scientific community, emphasizing the experimental basis of the claims and the current standing of their reproducibility.
In Vitro Profile of this compound
This compound has demonstrated potent and selective agonist activity for the human EP4 receptor in vitro. The reported Ki and EC50 values of 2.57 nM and 17 nM, respectively, indicate a high affinity and functional potency at its target.[1] Its selectivity over other prostanoid receptors (EP1, EP2, EP3, and IP) is a key feature, suggesting a potentially favorable side-effect profile.[1]
Preclinical Efficacy in a DSS-Induced Colitis Model
The primary in vivo evidence for this compound's efficacy comes from a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice, a widely used model to mimic the pathology of ulcerative colitis. In these studies, oral administration of this compound was shown to be superior to sulfasalazine in suppressing the onset of colitis and promoting histological mucosal healing.[2]
| Parameter | Vehicle (Control) | This compound (0.3 mg/kg) | This compound (1 mg/kg) | Sulfasalazine (100 mg/kg) |
| Body Weight Change (%) | -15.2 ± 3.4 | -8.5 ± 4.1 | -5.1 ± 3.6** | -10.3 ± 5.2 |
| Disease Activity Index (DAI) | 3.8 ± 0.5 | 2.5 ± 0.8 | 1.8 ± 0.7 | 3.1 ± 0.6 |
| Colon Length (cm) | 5.2 ± 0.6 | 6.1 ± 0.5* | 6.8 ± 0.4 | 5.5 ± 0.7 |
| Histological Score | 4.2 ± 0.8 | 2.8 ± 0.7 | 1.9 ± 0.6** | 3.7 ± 0.9 |
| p<0.05, **p<0.01 vs. Vehicle. Data extracted from Watanabe et al., 2015. |
Efficacy in a Colitis-Associated Cancer Model
Further investigations in an azoxymethane (B1215336) (AOM)/DSS-induced colitis-associated cancer (CAC) mouse model suggested that this compound may also have a preventative effect on colorectal carcinogenesis. Oral administration of this compound was reported to inhibit colitis development and consequently reduce mortality in this model, an effect that was marginal with sulfasalazine.[2]
| Parameter | Vehicle (Control) | This compound (1 mg/kg) | Sulfasalazine (100 mg/kg) |
| Mortality Rate (%) | 40 | 10 | 30 |
| Number of Tumors per Mouse | 8.2 ± 2.1 | 3.1 ± 1.5 | 6.9 ± 2.5 |
| Tumor Volume (mm³) | 45.3 ± 12.7 | 18.2 ± 8.9 | 38.7 ± 11.4 |
| p<0.05, **p<0.01 vs. Vehicle. Data extracted from Watanabe et al., 2015. |
Other Investigated EP4 Agonists
While direct comparative studies are lacking, other EP4-selective agonists have been investigated in similar colitis models. For instance, ONO-AE1-734 has been shown to ameliorate severe DSS-induced colitis in wild-type mice.[3] Another agonist, AGN205203, also demonstrated protective effects in a DSS-indomethacin mouse colitis model, minimizing symptoms and promoting epithelial regeneration. These findings with other EP4 agonists lend support to the therapeutic potential of this drug class in IBD. However, without head-to-head comparisons, the relative efficacy of this compound remains undetermined.
Experimental Protocols
The methodologies employed in the foundational this compound research are critical for assessing the reproducibility of the findings.
DSS-Induced Colitis Model
-
Animals: Male BALB/c mice (6-8 weeks old).
-
Induction: 2.5% (w/v) DSS was administered in the drinking water for 7 days.
-
Treatment: this compound (0.3 or 1 mg/kg) or sulfasalazine (100 mg/kg) was administered orally once daily, starting from the first day of DSS treatment.
-
Parameters Measured: Body weight, stool consistency, and rectal bleeding were monitored daily to calculate the Disease Activity Index (DAI). At the end of the study, colon length was measured, and colonic tissues were collected for histological analysis.
AOM/DSS-Induced Colitis-Associated Cancer Model
-
Animals: Male BALB/c mice (6 weeks old).
-
Induction: A single intraperitoneal injection of AOM (10 mg/kg) was followed by three cycles of 2% DSS in drinking water for 5 days, with a 16-day interval of regular water between cycles.
-
Treatment: this compound (1 mg/kg) or sulfasalazine (100 mg/kg) was administered orally once daily throughout the experiment.
-
Parameters Measured: Mortality, and at the end of the study, the number and volume of colorectal tumors were determined.
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound are believed to be mediated through the activation of the EP4 receptor, which is coupled to Gs protein and stimulates the production of cyclic AMP (cAMP). This signaling cascade is known to have anti-inflammatory and cytoprotective effects.
Caption: Proposed signaling pathway of this compound via the EP4 receptor.
Caption: Experimental workflow for the DSS-induced colitis model.
Conclusion and Future Directions
The initial preclinical data for this compound presents a compelling case for its potential as a novel oral therapy for ulcerative colitis, possibly offering advantages over existing treatments like sulfasalazine in terms of mucosal healing and prevention of colitis-associated cancer. However, the core issue remains the lack of independent replication of these findings. For the scientific and drug development communities to confidently advance this compound into further clinical investigation, validation of the initial results by unaffiliated research groups is paramount.
Future studies should aim to:
-
Directly reproduce the experiments outlined by Watanabe et al. (2015).
-
Conduct head-to-head comparative studies of this compound with other selective EP4 agonists.
-
Investigate the long-term safety and efficacy of this compound in more complex and chronic models of inflammatory bowel disease.
Until such data becomes available, the promising findings on this compound should be interpreted with a degree of caution. The provided guide serves as a foundational resource for researchers to understand the current evidence base and to identify the critical gaps that need to be addressed to ascertain the true therapeutic potential and reproducibility of this compound research.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. This compound, a newly-identified EP4-selective agonist shows efficacy for treating ulcerative colitis and can bring about lower risk of colorectal carcinogenesis by oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI - The prostaglandin receptor EP4 suppresses colitis, mucosal damage and CD4 cell activation in the gut [jci.org]
A Head-to-Head Comparison of KAG-308 and Other Leading Colitis Therapies
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Emerging and Established Treatments for Ulcerative Colitis
The landscape of ulcerative colitis (UC) treatment is rapidly evolving, with a growing armamentarium of targeted therapies offering new hope for patients. This guide provides a comprehensive, data-driven comparison of KAG-308, a novel EP4-selective agonist, with other major classes of colitis therapies, including anti-TNF agents, integrin antagonists, IL-12/23 inhibitors, JAK inhibitors, and S1P receptor modulators. By presenting preclinical and clinical data, detailed experimental protocols, and mechanistic pathway diagrams, this guide aims to equip researchers and drug development professionals with the information needed to navigate this complex therapeutic space.
Mechanism of Action: A Diverse Approach to Taming Inflammation
The therapies discussed herein employ distinct strategies to interrupt the inflammatory cascade characteristic of ulcerative colitis.
-
This compound: This orally available small molecule selectively activates the EP4 receptor, a prostaglandin (B15479496) E2 receptor subtype. This activation is thought to exert both anti-inflammatory effects and promote epithelial regeneration, offering a dual mechanism for mucosal healing.[1] this compound has been shown to potently inhibit tumor necrosis factor-α (TNF-α) production.[1][2]
-
Anti-TNF Alpha Therapies (e.g., Infliximab, Adalimumab, Golimumab): These monoclonal antibodies bind to and neutralize TNF-α, a key pro-inflammatory cytokine that plays a central role in the pathogenesis of inflammatory bowel disease.[3][4] By blocking TNF-α, these agents reduce the recruitment of inflammatory cells and suppress the downstream inflammatory signaling.
-
Integrin Antagonists (e.g., Vedolizumab): Vedolizumab is a gut-selective monoclonal antibody that targets the α4β7 integrin, a protein expressed on the surface of circulating lymphocytes. By blocking the interaction of α4β7 integrin with its ligand, MAdCAM-1, on endothelial cells in the gut, vedolizumab prevents the trafficking of these inflammatory cells into the intestinal tissue.
-
IL-12/23 Inhibitors (e.g., Ustekinumab): Ustekinumab is a monoclonal antibody that targets the shared p40 subunit of interleukins IL-12 and IL-23. These cytokines are crucial for the differentiation and activation of T helper 1 (Th1) and T helper 17 (Th17) cells, respectively, which are key drivers of intestinal inflammation.
-
Janus Kinase (JAK) Inhibitors (e.g., Tofacitinib (B832), Filgotinib, Upadacitinib): These orally administered small molecules inhibit one or more of the Janus kinase enzymes (JAK1, JAK2, JAK3, TYK2). JAKs are intracellular enzymes that mediate the signaling of numerous cytokines and growth factors involved in inflammation and immune responses. By blocking these pathways, JAK inhibitors can rapidly reduce inflammation.[5][6][7][8][9][10][11][12][13][14][15][16][17]
-
Sphingosine-1-Phosphate (S1P) Receptor Modulators (e.g., Ozanimod, Etrasimod): These oral small molecules bind to S1P receptors on lymphocytes, causing their internalization and degradation. This prevents lymphocytes from egressing from lymph nodes into the bloodstream and subsequently trafficking to the gut, thereby reducing the number of inflammatory cells in the colon.[18][19][20][21][22][23][24][25]
Signaling Pathway Diagrams
The following diagrams illustrate the mechanisms of action for each therapeutic class.
KAG_308 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EP4_Receptor [label="EP4 Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; AC [label="Adenylate Cyclase", fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP", fillcolor="#F1F3F4", fontcolor="#202124"]; PKA [label="Protein Kinase A", fillcolor="#F1F3F4", fontcolor="#202124"]; CREB [label="CREB", fillcolor="#F1F3F4", fontcolor="#202124"]; Anti_Inflammatory_Genes [label="Anti-inflammatory\nGene Expression", fillcolor="#34A853", fontcolor="#FFFFFF"]; TNFa_Production [label="TNF-α Production", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Epithelial_Regeneration [label="Epithelial\nRegeneration", fillcolor="#34A853", fontcolor="#FFFFFF"];
KAG_308 -> EP4_Receptor [label="activates"]; EP4_Receptor -> AC [label="activates"]; AC -> cAMP [label="produces"]; cAMP -> PKA [label="activates"]; PKA -> CREB [label="activates"]; CREB -> Anti_Inflammatory_Genes; PKA -> TNFa_Production [label="inhibits"]; EP4_Receptor -> Epithelial_Regeneration [label="promotes"]; }
Caption: this compound signaling pathway.Anti_TNF_Drug [label="Anti-TNF-α Drug", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TNFa [label="TNF-α", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TNF_Receptor [label="TNF Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; NF_kB_Pathway [label="NF-κB Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Pro_inflammatory_Cytokines [label="Pro-inflammatory\nCytokines", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Adhesion_Molecules [label="Cell Adhesion\nMolecules", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Anti_TNF_Drug -> TNFa [label="binds & neutralizes"]; TNFa -> TNF_Receptor [style=dashed, label="blocked binding"]; TNF_Receptor -> NF_kB_ Pathway [label="activates"]; NF_kB_Pathway -> Pro_inflammatory_Cytokines; NF_kB_Pathway -> Cell_Adhesion_Molecules; Pro_inflammatory_Cytokines -> Inflammation; Cell_Adhesion_Molecules -> Inflammation; }
Caption: Anti-TNF-α therapy signaling pathway.Vedolizumab [label="Vedolizumab", fillcolor="#4285F4", fontcolor="#FFFFFF"]; a4b7_Integrin [label="α4β7 Integrin", fillcolor="#FBBC05", fontcolor="#202124"]; Lymphocyte [label="Lymphocyte", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; MAdCAM1 [label="MAdCAM-1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gut_Endothelium [label="Gut Endothelial Cell", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Lymphocyte_Trafficking [label="Lymphocyte Trafficking\nto Gut", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Vedolizumab -> a4b7_Integrin [label="binds to"]; a4b7_Integrin -> MAdCAM1 [style=dashed, label="blocked interaction"]; a4b7_Integrin -> Lymphocyte [style=invis]; MAdCAM1 -> Gut_Endothelium [style=invis]; MAdCAM1 -> Lymphocyte_Trafficking [label="mediates"]; }
Caption: Vedolizumab (Integrin Antagonist) mechanism.Ustekinumab [label="Ustekinumab", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p40_subunit [label="p40 subunit", fillcolor="#FBBC05", fontcolor="#202124"]; IL12 [label="IL-12", fillcolor="#F1F3F4", fontcolor="#202124"]; IL23 [label="IL-23", fillcolor="#F1F3F4", fontcolor="#202124"]; IL12_Receptor [label="IL-12 Receptor", fillcolor="#34A853", fontcolor="#FFFFFF"]; IL23_Receptor [label="IL-23 Receptor", fillcolor="#34A853", fontcolor="#FFFFFF"]; Th1_Differentiation [label="Th1 Differentiation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Th17_Differentiation [label="Th17 Differentiation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Ustekinumab -> p40_subunit [label="binds to"]; p40_subunit -> IL12 [style=invis]; p40_subunit -> IL23 [style=invis]; IL12 -> IL12_Receptor [style=dashed, label="blocked binding"]; IL23 -> IL23_Receptor [style=dashed, label="blocked binding"]; IL12_Receptor -> Th1_Differentiation; IL23_Receptor -> Th17_Differentiation; }
Caption: Ustekinumab (IL-12/23 Inhibitor) mechanism.JAK_Inhibitor [label="JAK Inhibitor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cytokine_Receptor [label="Cytokine Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; JAK [label="JAK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT [label="STAT", fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Transcription [label="Gene Transcription", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
JAK_Inhibitor -> JAK [label="inhibits"]; Cytokine_Receptor -> JAK [label="activates"]; JAK -> STAT [label="phosphorylates"]; STAT -> Gene_Transcription [label="regulates"]; Gene_Transcription -> Inflammation; }
Caption: JAK Inhibitor signaling pathway.S1P_Modulator [label="S1P Receptor\nModulator", fillcolor="#4285F4", fontcolor="#FFFFFF"]; S1P_Receptor [label="S1P Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; Lymphocyte [label="Lymphocyte", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Lymph_Node [label="Lymph Node", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Lymphocyte_Egress [label="Lymphocyte Egress", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflamed_Tissue [label="Inflamed Gut Tissue", fillcolor="#EA4335", fontcolor="#FFFFFF"];
S1P_Modulator -> S1P_Receptor [label="binds & internalizes"]; S1P_Receptor -> Lymphocyte [style=invis]; Lymphocyte -> Lymph_Node [style=invis]; S1P_Receptor -> Lymphocyte_Egress [style=dashed, label="inhibits"]; Lymphocyte_Egress -> Inflamed_Tissue [label="leads to trafficking to"]; }
Caption: S1P Receptor Modulator mechanism.Preclinical Efficacy: A Comparative Look in the DSS Colitis Model
The dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice is a widely used preclinical model that mimics many aspects of human ulcerative colitis. The following tables summarize the available data for this compound and other colitis therapies in this model. It is important to note that direct head-to-head studies are limited, and comparisons are based on data from separate experiments.
Table 1: Effect of Colitis Therapies on Disease Activity Index (DAI) in DSS-Induced Colitis
| Therapy | Dosage | DAI Score (vs. Vehicle/Control) | Animal Model | Reference |
| This compound | 1 mg/kg, p.o. | Significantly inhibited increases in DAI scores | AOM/DSS-induced CAC model in mice | [1] |
| Sulfasalazine | 10 mg/kg, p.o. | Marginal effects on DAI | AOM/DSS-induced CAC model in mice | [1] |
| Filgotinib | 30 mg/kg, p.o. | 67% of vehicle | DSS-induced colitis in C57BL/6 mice | [5][6] |
| Tofacitinib | - | Controlled clinical scores | Chronic AOM/DSS-induced colitis in mice | [8][11] |
| Infliximab | 10 mg/kg, i.p. | Significantly attenuated colitis development | AOM/DSS-induced colitis in mice | [26][27] |
Table 2: Effect of Colitis Therapies on Body Weight and Histological Score in DSS-Induced Colitis
| Therapy | Dosage | Body Weight Change (vs. Vehicle/Control) | Histological Score (vs. Vehicle/Control) | Animal Model | Reference | | :--- | :--- | :--- | :--- | :--- | | This compound | 1 mg/kg, p.o. | Prominently inhibited body weight loss | Promoted histological mucosal healing | AOM/DSS-induced CAC model in mice |[1] | | Sulfasalazine | 10 mg/kg, p.o. | - | Did not promote histological mucosal healing | AOM/DSS-induced CAC model in mice |[1] | | Filgotinib | 30 mg/kg, p.o. | 37% improvement vs. vehicle | Sum of histopathology measures: 3.9 vs. 6.8 in vehicle | DSS-induced colitis in C57BL/6 mice |[5][6] | | Tofacitinib | - | Normal weight gain | Healing and tissue intactness | Chronic AOM/DSS-induced colitis in mice |[8][11] | | Infliximab | - | Ameliorated severity of colitis | Ameliorated severity of colitis | DSS-induced colitis in C57BL/6 mice |[3][4][28] |
Clinical Efficacy: Head-to-Head Clinical Trial Data
While direct clinical comparisons of this compound with other biologics are not yet available, head-to-head trials between other established therapies provide valuable insights into their relative efficacy.
VARSITY Trial: Vedolizumab vs. Adalimumab
The VARSITY trial was the first head-to-head study comparing two biologics with different mechanisms of action in patients with moderately to severely active ulcerative colitis.[3][5]
Table 3: Key Outcomes of the VARSITY Trial at Week 52
| Outcome | Vedolizumab | Adalimumab | p-value |
| Clinical Remission | 31.3% | 22.5% | 0.006 |
| Endoscopic Improvement | 39.7% | 27.7% | <0.001 |
These results demonstrated the superiority of vedolizumab over adalimumab in achieving both clinical remission and endoscopic improvement at one year.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of protocols for key assays used in the preclinical evaluation of colitis therapies.
DSS-Induced Colitis Model
-
Objective: To induce an acute or chronic colitis in rodents that mimics human ulcerative colitis.
-
Procedure:
-
Mice (commonly C57BL/6) are administered dextran sulfate sodium (DSS) in their drinking water. The concentration of DSS typically ranges from 2.5% to 5% (w/v).
-
For acute models, DSS is administered for 5-7 consecutive days.
-
For chronic models, multiple cycles of DSS administration are interspersed with periods of regular drinking water.
-
Animals are monitored daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
At the end of the experiment, colonic tissue is collected for histological analysis, myeloperoxidase (MPO) assay, and cytokine measurements.[5][6][26][27][29]
-
Histological Scoring of Colitis
-
Objective: To quantify the microscopic inflammation and tissue damage in the colon.
-
Procedure (Geboes Scoring System):
-
Colonic tissue sections are fixed in formalin, embedded in paraffin, and stained with hematoxylin (B73222) and eosin (B541160) (H&E).
-
A pathologist, blinded to the treatment groups, evaluates the slides based on several criteria:
-
Grade 0: Structural (architectural) changes
-
Grade 1: Chronic inflammatory infiltrate
-
Grade 2: Lamina propria neutrophils
-
Grade 3: Neutrophils in the epithelium
-
Grade 4: Crypt destruction
-
Grade 5: Erosion or ulceration
-
-
Each grade is further divided into subgrades to provide a more detailed assessment of inflammation severity.
-
Myeloperoxidase (MPO) Assay
-
Objective: To quantify neutrophil infiltration in the colonic tissue, which is a hallmark of active inflammation.
-
Procedure:
-
A pre-weighed section of colonic tissue is homogenized in a buffer containing hexadecyltrimethylammonium bromide (HTAB) to extract MPO from neutrophils.
-
The homogenate is centrifuged, and the supernatant is collected.
-
The supernatant is added to a reaction mixture containing a substrate (e.g., o-dianisidine dihydrochloride) and hydrogen peroxide.
-
MPO catalyzes a reaction that produces a colored product, and the change in absorbance is measured over time using a spectrophotometer.
-
MPO activity is calculated and typically expressed as units per gram of tissue.[2]
-
Colonic Cytokine Measurement
-
Objective: To measure the levels of pro-inflammatory and anti-inflammatory cytokines in the colonic tissue.
-
Procedure:
-
A pre-weighed section of colonic tissue is homogenized in a lysis buffer containing protease inhibitors.
-
The homogenate is centrifuged, and the supernatant is collected.
-
Cytokine levels in the supernatant are quantified using a multiplex immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA) specific for the cytokines of interest (e.g., TNF-α, IL-1β, IL-6, IL-10).
-
Cytokine concentrations are normalized to the total protein concentration of the tissue homogenate.[30][31]
-
Conclusion
The treatment of ulcerative colitis is undergoing a paradigm shift, with a move towards targeted therapies that offer improved efficacy and safety profiles. This compound, with its unique dual mechanism of anti-inflammation and promotion of mucosal healing, represents a promising novel oral therapy. Preclinical data in the DSS colitis model demonstrates its potential to suppress inflammation and promote tissue repair. However, a direct comparison with the current standard of care, including biologics and other small molecules, is necessary to fully elucidate its therapeutic positioning. The head-to-head clinical trial data for existing therapies underscores the importance of comparative efficacy studies in guiding treatment decisions. As the field continues to advance, a deeper understanding of the nuanced mechanisms and comparative effectiveness of these diverse therapies will be paramount in personalizing treatment and improving outcomes for patients with ulcerative colitis.
References
- 1. This compound, a newly-identified EP4-selective agonist shows efficacy for treating ulcerative colitis and can bring about lower risk of colorectal carcinogenesis by oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. researchgate.net [researchgate.net]
- 4. Locally injected Infliximab ameliorates murine DSS colitis: differences in serum and intestinal levels of drug between healthy and colitic mice [publicatt.unicatt.it]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Delayed and limited administration of the JAKinib tofacitinib mitigates chronic DSS-induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Macromolecular Janus Kinase (JAK) Inhibitor Prodrug Effectively Ameliorates Dextran Sulfate Sodium-induced Ulcerative Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Dextran Sulfate Sodium-Induced Ulcerative Colitis on the Disposition of Tofacitinib in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Delayed and limited administration of the JAKinib tofacitinib mitigates chronic DSS-induced colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent updates on the basic mechanisms and pathogenesis of inflammatory bowel diseases in experimental animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Filgotinib to Treat Acute Severe Refractory Ulcerative Colitis: A Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effectiveness of upadacitinib in ulcerative colitis patients with prior tofacitinib exposure: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. Etrasimod: Review of the efficacy and therapeutic prospects of a new oral therapy for the treatment of ulcerative colitis | Gastroenterología y Hepatología (English Edition) [elsevier.es]
- 19. Ozanimod (RPC1063) is a potent sphingosine‐1‐phosphate receptor‐1 (S1P1) and receptor‐5 (S1P5) agonist with autoimmune disease‐modifying activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Efficacy of Etrasimod on Symptomatic Relief in Patients With Ulcerative Colitis: An Analysis of the Phase 3 ELEVATE UC 52 and ELEVATE UC 12 Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. turkjgastroenterol.org [turkjgastroenterol.org]
- 22. Efficacy and safety of the S1PR modulator etrasimod in the treatment of moderately to severely active ulcerative colitis during the induction phase: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Ozanimod (RPC1063), a selective S1PR1 and S1PR5 modulator, reduces chronic inflammation and alleviates kidney pathology in murine systemic lupus erythematosus | PLOS One [journals.plos.org]
- 24. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Judicious Use of Ozanimod for Ulcerative Colitis and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Infliximab Inhibits Colitis Associated Cancer in Model Mice by Downregulating Genes Associated with Mast Cells and Decreasing Their Accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Infliximab Inhibits Colitis Associated Cancer in Model Mice by Downregulating Genes Associated with Mast Cells and Decreasing Their Accumulation | MDPI [mdpi.com]
- 28. Locally injected Infliximab ameliorates murine DSS colitis: differences in serum and intestinal levels of drug between healthy and colitic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. academic.oup.com [academic.oup.com]
- 30. tandfonline.com [tandfonline.com]
- 31. Benefit–risk assessment of golimumab in the treatment of refractory ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
Kag-308: A Comparative Analysis of In Vitro and In Vivo Efficacy in Inflammatory Bowel Disease Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo efficacy of Kag-308, a selective EP4 receptor agonist, in the context of inflammatory bowel disease (IBD). This analysis is supported by experimental data and detailed methodologies to facilitate informed evaluation and future research.
This compound has emerged as a promising therapeutic candidate for ulcerative colitis (UC), a major form of IBD. Its efficacy stems from its selective activation of the prostaglandin (B15479496) E2 receptor subtype 4 (EP4), which plays a crucial role in modulating inflammation and promoting mucosal healing. This guide delves into the preclinical data that underscores the therapeutic potential of this compound, comparing its performance in controlled laboratory settings versus living organisms.
In Vitro Efficacy: High Selectivity and Potent Anti-Inflammatory Action
The in vitro profile of this compound is characterized by its high selectivity for the EP4 receptor and its potent anti-inflammatory effects.
Receptor Binding Affinity:
Biochemical assays demonstrate that this compound exhibits a strong and selective binding affinity for the human EP4 receptor. The inhibitory constant (Ki) for this compound at the EP4 receptor is significantly lower than for other prostanoid receptors, indicating a reduced likelihood of off-target effects.
| Receptor Subtype | Ki (nM)[1] |
| Human EP4 | 2.57 |
| Human EP1 | 1410 |
| Human EP2 | 1540 |
| Human EP3 | 32.4 |
| Human IP | 52.9 |
Inhibition of Pro-inflammatory Cytokines:
A key mechanism of action for this compound is its ability to suppress the production of pro-inflammatory cytokines. In vitro studies using human peripheral whole blood and purified CD4+ T cells have shown that this compound potently inhibits the production of Tumor Necrosis Factor-alpha (TNF-α), a central mediator of inflammation in IBD.[2]
In Vivo Efficacy: Attenuation of Colitis and Promotion of Mucosal Healing in Animal Models
The promising in vitro results of this compound have been substantiated in preclinical in vivo models of ulcerative colitis, primarily the dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice.
Amelioration of Disease Activity:
Oral administration of this compound has been shown to significantly suppress the clinical signs of colitis in mice. This is evidenced by a reduction in the Disease Activity Index (DAI), a composite score that includes body weight loss, stool consistency, and rectal bleeding. In a study by Watanabe et al. (2015), daily oral administration of this compound at a dose of 1 mg/kg resulted in a marked decrease in DAI scores compared to the vehicle-treated control group.
Histological Improvement and Mucosal Healing:
Beyond clinical symptom improvement, this compound promotes mucosal healing at a histological level. Examination of colon tissues from DSS-treated mice revealed that this compound administration reduces inflammatory cell infiltration, crypt damage, and ulceration. This leads to a significant decrease in the overall histological score, indicating a restoration of the intestinal architecture. Furthermore, this compound has been observed to increase the number of mucin-2 immunopositive cells, which are crucial for maintaining the protective mucus layer in the colon.[3]
Reduction of Pro-inflammatory Cytokines in Colon Tissue:
Consistent with its in vitro anti-inflammatory activity, this compound reduces the levels of pro-inflammatory cytokines in the colonic tissue of DSS-treated mice. Studies have demonstrated a significant decrease in the expression of key inflammatory mediators such as TNF-α, Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) in the colons of mice receiving this compound compared to controls.[4][5]
Summary of In Vivo Efficacy Data (DSS-Induced Colitis Model)
| Parameter | Control (DSS) | This compound (1 mg/kg, oral) | Reference |
| Disease Activity Index (DAI) Score | Significantly elevated | Significantly reduced | |
| Histological Score | High (severe inflammation, ulceration) | Significantly reduced | |
| Colon TNF-α Levels | Elevated | Significantly reduced | |
| Colon IL-1β Levels | Elevated | Significantly reduced | |
| Colon IL-6 Levels | Elevated | Significantly reduced |
Experimental Protocols
In Vitro TNF-α Inhibition Assay:
-
Cell Culture: Human peripheral whole blood is diluted with culture medium.
-
Stimulation: Lipopolysaccharide (LPS) is added to the cultures to induce TNF-α production.
-
Treatment: this compound is added at various concentrations to the stimulated cultures.
-
Incubation: The cultures are incubated for a specified period.
-
Measurement: The concentration of TNF-α in the culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
In Vivo DSS-Induced Colitis Mouse Model:
-
Animal Model: Female BALB/c mice are typically used.
-
Induction of Colitis: Mice are administered 3-5% (w/v) DSS in their drinking water for 5-7 days to induce acute colitis.
-
Drug Administration: this compound is suspended in a vehicle (e.g., 0.5% methylcellulose) and administered orally once daily via gavage at a specified dose (e.g., 1 mg/kg). The control group receives the vehicle alone.
-
Monitoring: Mice are monitored daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the study period, mice are euthanized, and the colons are collected. The colon length is measured, and sections are taken for histological analysis (e.g., H&E staining) to assess inflammation and tissue damage. Colon tissue can also be homogenized to measure the levels of pro-inflammatory cytokines by ELISA or qPCR.
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway:
This compound, as a selective EP4 agonist, primarily activates the Gαs-protein coupled receptor pathway. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA). PKA can then phosphorylate various downstream targets, leading to the inhibition of pro-inflammatory signaling pathways, such as NF-κB, and the promotion of anti-inflammatory and tissue-reparative processes.
Experimental Workflow for In Vivo Efficacy:
The following diagram illustrates the typical workflow for evaluating the in vivo efficacy of this compound in the DSS-induced colitis model.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. This compound, a newly-identified EP4-selective agonist shows efficacy for treating ulcerative colitis and can bring about lower risk of colorectal carcinogenesis by oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cortical Inflammation is Increased in a DSS-Induced Colitis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. socmucimm.org [socmucimm.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
